molecular formula C8H9NO2 B128190 2-(4-Methylpyridin-2-YL)acetic acid CAS No. 149605-62-9

2-(4-Methylpyridin-2-YL)acetic acid

Cat. No.: B128190
CAS No.: 149605-62-9
M. Wt: 151.16 g/mol
InChI Key: UAFFMZYXTLDFAS-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)acetic acid is a valuable bifunctional chemical scaffold in scientific research, integrating a sterically defined 4-methylpyridine ring with a flexible acetic acid linker. This unique structure makes it a versatile precursor in organic synthesis and metal coordination chemistry. In pharmaceutical research, it serves as a key building block for constructing more complex molecules. The compound is of particular interest in the development of coordination polymers and metal-organic frameworks (MOFs), where its pyridyl and carboxylate terminals can bind to metal centers to form structured networks . The pyridine nitrogen in related compounds has been shown to play a critical role in transition-metal-catalyzed processes. Theoretical studies indicate that coordination to metals like palladium can significantly alter the electronic properties of a molecule, facilitating reactions such as imine hydrolysis, which is a key consideration in catalyst and mechanistic design . Furthermore, pyridine-2-yl acetic acid derivatives are investigated for their phytotoxic activity, providing a lead structure for the development of new agrochemicals and selective herbicides . This product is intended for research and manufacturing use by professional laboratories. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFMZYXTLDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598546
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149605-62-9
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-YL)acetic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to an acetic acid moiety, is a common feature in various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a discussion of the potential for biological activity based on related structures.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 149605-62-9[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Predicted Boiling Point 296.3 ± 25.0 °C[1]
Predicted Density 1.196 ± 0.06 g/cm³[1]
Predicted pKa 3.31 ± 0.10[1]

Spectral Data

Specific experimental spectral data for this compound are not currently available in public spectral databases. Researchers synthesizing this compound would need to perform standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to characterize it fully.

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of other substituted pyridylacetic acid derivatives. One such approach involves a three-component reaction utilizing a pyridine-N-oxide, a substituted Meldrum's acid, and a subsequent ring-opening and decarboxylation step.[2][3]

Reaction Scheme:

  • Activation and Substitution: 4-Methylpyridine-N-oxide is activated with an electrophilic agent (e.g., tosyl chloride). This is followed by nucleophilic substitution with a Meldrum's acid derivative.

  • Ring-Opening and Decarboxylation: The resulting intermediate undergoes ring-opening with a suitable nucleophile (e.g., an alcohol in the presence of a base), followed by decarboxylation to yield the final this compound derivative.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Activation and Substitution cluster_reaction2 Step 2: Ring-Opening and Decarboxylation 4-Methylpyridine-N-oxide 4-Methylpyridine-N-oxide ReactionVessel1 Reaction Vessel 4-Methylpyridine-N-oxide->ReactionVessel1 Meldrum's acid derivative Meldrum's acid derivative Meldrum's acid derivative->ReactionVessel1 Activating Agent (e.g., TsCl) Activating Agent (e.g., TsCl) Activating Agent (e.g., TsCl)->ReactionVessel1 Intermediate Substituted Meldrum's Acid Adduct ReactionVessel1->Intermediate ReactionVessel2 Reaction Vessel with Nucleophile (e.g., ROH/Base) Intermediate->ReactionVessel2 FinalProduct This compound ReactionVessel2->FinalProduct

Caption: Proposed two-step synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, the broader class of pyridineacetic acid derivatives has been explored for various pharmacological activities.[4][5][6] For instance, some derivatives have been investigated for their anti-inflammatory, antibacterial, and anti-ulcer properties.[4][5]

The biological potential of such compounds often stems from the ability of the pyridine ring and the acetic acid moiety to interact with biological targets such as enzymes and receptors. The specific nature and potency of this activity are highly dependent on the substitution pattern on the pyridine ring.

The following diagram illustrates the general principle of how structural modifications to a core scaffold like pyridineacetic acid can lead to diverse biological activities, a key concept in drug discovery.

G Structure-Activity Relationship Concept for Pyridineacetic Acid Derivatives cluster_modifications Structural Modifications (R-groups) cluster_activities Potential Biological Activities CoreScaffold Pyridineacetic Acid Scaffold R1 Substitution at Position X CoreScaffold->R1 Modification R2 Substitution at Position Y CoreScaffold->R2 Modification R3 Substitution at Position Z CoreScaffold->R3 Modification Activity4 Other CoreScaffold->Activity4 Activity1 Anti-inflammatory R1->Activity1 Activity2 Antibacterial R2->Activity2 Activity3 Anticancer R3->Activity3

Caption: General structure-activity relationship for pyridineacetic acid derivatives.

Conclusion

This compound is a compound of interest for which detailed experimental data is still lacking in publicly accessible databases. The predicted properties provide a starting point for its characterization. The synthetic pathway proposed, based on modern organic chemistry methods for related compounds, offers a viable route for its preparation. While its specific biological profile is unknown, the broader family of pyridineacetic acids demonstrates a range of pharmacological activities, suggesting that this compound could be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to experimentally determine its physicochemical properties, validate synthetic routes, and explore its potential biological functions.

References

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 149605-62-9

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and explores its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a pyridine derivative with a carboxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 149605-62-9[1][2][3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Boiling Point 296.3±25.0 °C (Predicted)[3]
Density 1.196±0.06 g/cm³ (Predicted)[3]
Storage Temperature Room Temperature[3]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the activation of 4-methylpyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to yield the final product.

Experimental Protocol

The following is a proposed experimental protocol based on the three-component synthesis of pyridylacetic acid derivatives.[1][4] This protocol is intended as a guide and may require optimization.

Materials:

  • 4-Methylpyridine-N-oxide

  • Activating agent (e.g., trifluoroacetic anhydride, p-toluenesulfonyl chloride)

  • Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nucleophile for ring-opening (e.g., water, amine)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • Activation of Pyridine-N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine-N-oxide in an anhydrous solvent.

  • Cool the solution to 0 °C and add the activating agent dropwise.

  • Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the activated intermediate.

  • Nucleophilic Substitution: To the reaction mixture, add a solution of the Meldrum's acid derivative in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Ring-opening and Decarboxylation: Add the nucleophile (e.g., water or an amine) to the reaction mixture.

  • Heat the mixture to reflux to facilitate ring-opening and decarboxylation.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activity and the role of this compound in any signaling pathways. Pyridine derivatives, in general, are a prevalent class of heterocyclic compounds found in numerous pharmaceutical products and are known to exhibit a wide range of biological activities.[1] Derivatives of pyridylacetic acid are utilized as subunits in various drugs and drug candidates.[1]

Given the structural motifs present in this compound, it can be hypothesized that this compound may serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The pyridine ring and the carboxylic acid group offer sites for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. The synthesis and biological evaluation of related 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5) suggest a potential area of investigation for this compound and its derivatives.[5]

Experimental Workflow and Logic

Due to the absence of specific information on signaling pathways, a logical workflow for the synthesis and potential screening of this compound is presented below. This workflow outlines the key steps from starting materials to the final product and its subsequent evaluation for biological activity.

G Synthesis and Screening Workflow for this compound cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials: 4-Methylpyridine-N-oxide, Activating Agent, Meldrum's Acid Derivative activation Activation of Pyridine-N-oxide start->activation Step 1 substitution Nucleophilic Substitution with Meldrum's Acid Derivative activation->substitution Step 2 ring_opening Ring-opening and Decarboxylation substitution->ring_opening Step 3 purification Purification ring_opening->purification Step 4 product This compound purification->product Final Product screening High-Throughput Screening (e.g., Kinase Inhibition Assays) product->screening Biological Evaluation hit_id Hit Identification screening->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies lead_opt Lead Optimization sar_studies->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 4-methylpyridine ring and the acetic acid side chain. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectroscopic values of analogous structures, including 4-methylpyridine and 2-pyridylacetic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1H-COOH
~8.4-8.5Doublet1HPyridine H6
~7.1-7.2Doublet1HPyridine H5
~7.0-7.1Singlet1HPyridine H3
~3.8-4.0Singlet2H-CH₂-
~2.3-2.4Singlet3H-CH₃

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170-175-COOH
~158-160Pyridine C2
~148-150Pyridine C6
~147-149Pyridine C4
~123-125Pyridine C5
~121-123Pyridine C3
~40-45-CH₂-
~20-22-CH₃

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)[1][2][3][4]
~1700-1725StrongC=O stretch (Carboxylic Acid)[2]
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
1210-1320MediumC-O stretch (Carboxylic Acid)[1]
~800-850StrongC-H out-of-plane bending (Pyridine ring)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~151[M]⁺ (Molecular Ion)
~106[M - COOH]⁺
~93[4-methylpyridine]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[8]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Data Acquisition (¹H and ¹³C NMR):

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[6]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

2. Data Acquisition:

  • Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer.

  • The sample is then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][9]

2. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

3. Detection:

  • The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-(4-Methylpyridin-2-YL)acetic acid, a compound of interest in chemical and pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals an absence of quantitative solubility data for this specific molecule. Consequently, this document provides a detailed guide for the systematic determination of its kinetic and thermodynamic solubility through established experimental protocols. Additionally, a predicted qualitative solubility profile, based on the compound's structural characteristics, is presented to inform initial experimental design. This guide is intended to equip researchers with the necessary methodologies to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Introduction to this compound

This compound is a heterocyclic compound containing a pyridine ring, a carboxylic acid functional group, and a methyl group. Its chemical structure suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is fundamental for a multitude of applications, including its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility is a critical determinant of a potential therapeutic agent's bioavailability and directly influences the design of drug delivery systems. Given the lack of available data, this guide provides the necessary framework for its experimental determination.

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and deprotonation, a moderately polar pyridine ring, and a non-polar methyl group. The principle of "like dissolves like" suggests its potential solubility in a range of solvents.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles. These predictions are for preliminary guidance only and must be confirmed by experimental determination.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. Solubility is expected to be pH-dependent, increasing in basic and acidic solutions.
Methanol, EthanolSolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerately SolubleA polar aprotic solvent that should be capable of dissolving the compound.
N,N-Dimethylformamide (DMF)SolubleA highly polar aprotic solvent that is likely to be a good solvent for this compound.
Non-Polar Toluene, HexanesInsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents.
Aqueous Acid 5% Hydrochloric AcidSolubleThe basic pyridine nitrogen will be protonated, forming a more soluble salt.[1][2]
Aqueous Base 5% Sodium HydroxideSolubleThe acidic carboxylic acid group will be deprotonated, forming a more soluble salt.[1][2]
5% Sodium BicarbonateSolubleAs a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.[1][2]

Experimental Protocols for Solubility Determination

To obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development.[3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][4] This method is rapid and well-suited for high-throughput formats.[4]

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution to a new microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[4]

  • Detection of Precipitation: The solubility is determined by identifying the concentration at which precipitation occurs. This can be measured by several methods:

    • Nephelometry: Measures the scattering of light by undissolved particles.[4]

    • Direct UV/Vis Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the concentration of the compound in the supernatant is measured by its UV/Vis absorbance.[4]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate_dmso Serial Dilution of Stock in DMSO Plate stock->plate_dmso plate_buffer Transfer to Plate with Aqueous Buffer (e.g., PBS) incubation Incubate with Shaking (e.g., 2h @ 25°C) plate_buffer->incubation detection Detect Precipitation nephelometry Nephelometry (Light Scattering) detection->nephelometry uv_vis UV/Vis Spectroscopy (after filtration/centrifugation) detection->uv_vis lc_ms LC-MS/MS (after filtration/centrifugation) detection->lc_ms

Caption: Experimental workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a saturated solution of a compound in a solvent at equilibrium. This is considered the "true" solubility and is determined by adding an excess of the solid compound to the solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent or buffer of interest.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by:

    • Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.

    • Filtration: The solution is passed through a low-binding filter (e.g., 0.45 µm pore size) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Thermodynamic_Solubility_Workflow start Add Excess Solid Compound to Solvent/Buffer equilibration Equilibrate with Agitation (e.g., 24-48h @ 25°C) start->equilibration separation Separate Solid from Solution equilibration->separation centrifugation Centrifugation separation->centrifugation filtration Filtration separation->filtration quantification Quantify Concentration in Supernatant/Filtrate centrifugation->quantification filtration->quantification hplc_uv HPLC-UV quantification->hplc_uv lc_ms LC-MS/MS quantification->lc_ms result Equilibrium Solubility (mg/mL or µM) hplc_uv->result lc_ms->result

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation for Experimental Results

Once solubility has been experimentally determined, the data should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the obtained quantitative solubility data.

Table 1: Experimentally Determined Solubility of this compound

Assay TypeSolvent/Buffer (and pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Analytical Method
e.g., Thermodynamice.g., PBS (pH 7.4)e.g., 25e.g., HPLC-UV
e.g., Kinetice.g., PBS (pH 7.4)e.g., 25e.g., Nephelometry

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. The predicted qualitative profile suggests that solubility will be pH-dependent and favorable in polar organic solvents. By following the detailed experimental protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their work in drug discovery and development. The provided workflows and data presentation templates are designed to ensure a systematic and robust approach to characterizing the solubility of this compound.

References

Potential Biological Activities of 2-(4-Methylpyridin-2-YL)acetic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide explores the potential biological activities of 2-(4-Methylpyridin-2-YL)acetic acid, a compound for which direct biological data is limited. By examining the structure-activity relationships of analogous compounds and the pharmacological profiles of its core components, this paper aims to elucidate its therapeutic potential and provide a framework for its future investigation. This document outlines potential anti-inflammatory and anticancer activities and furnishes detailed experimental protocols for their assessment.

Introduction: The Prominence of Pyridine Scaffolds in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. Pyridine derivatives exhibit a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making it a versatile platform for drug development.

Structural Analysis and Inferred Biological Relevance

The structure of this compound suggests several avenues for biological interaction:

  • 4-Methylpyridine Core: The 4-methylpyridine (or γ-picoline) moiety is a common building block in the synthesis of various pharmaceuticals. While it has modest acute toxicity, with a reported oral LD50 in rats of 1290 mg/kg, it is also a known skin and eye irritant[1][2]. Its primary role in medicinal chemistry is often as a synthetic precursor[1].

  • 2-Pyridineacetic Acid Moiety: 2-Pyridineacetic acid is recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine[3][4]. However, recent research has begun to explore derivatives of 2-pyridylacetic acid for other therapeutic applications, including the treatment of peptic ulcers, suggesting that the scaffold is not entirely devoid of biological potential when appropriately modified[3].

The combination of these two moieties in this compound presents a novel chemical entity whose biological profile is yet to be determined.

Potential Biological Activities Based on Analogous Compounds

Based on the biological activities reported for structurally related pyridine derivatives, this compound may exhibit potential in the following areas:

Potential Anti-Inflammatory Activity

Several pyridine derivatives have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. Therefore, it is plausible that this compound could modulate inflammatory pathways.

Potential Anticancer Activity

A significant number of pyridine-containing compounds have been investigated and developed as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The structural motifs present in this compound are found in some compounds with antiproliferative effects.

Quantitative Data from Structurally Related Compounds

To provide a comparative context, the following table summarizes the biological activities of various pyridine derivatives.

Compound ClassSpecific Compound ExampleBiological ActivityAssayIC50/EC50Reference
Pyridine DerivativesCompound 2g (a synthesized pyridine derivative)Anti-malarialIn vitro against CQ-resistant Plasmodium falciparum RKL9 strains0.0402 µM[5]
Pyridine DerivativesCompound 2a (a synthesized pyridine derivative)Anti-malarialIn vivo against Plasmodium berghei90% inhibition at 50 µmol/kg[5]
Pyridine DerivativesCompound 2h (a synthesized pyridine derivative)Anti-malarialIn vivo against Plasmodium berghei80% inhibition at 50 µmol/kg[5]

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory and anticancer activities of this compound, the following detailed experimental protocols are proposed.

In Vitro Anti-Inflammatory Activity Assessment

Principle: This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the Griess Reagent.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Principle: This assay quantifies the inhibitory effect of the test compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

  • Cell culture supernatants from the NO inhibition assay

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's instructions provided with the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

In Vitro Anticancer Activity Assessment

Principle: The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[6]

Materials:

  • Cancer cells treated as in the MTT assay

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvesting: After treatment with this compound, detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer.

  • Microscopic Examination: Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be targeted by a pyridine derivative with anti-inflammatory activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Conditional) synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anti_inflammatory Anti-Inflammatory Assays (NO, Cytokine Inhibition) synthesis->anti_inflammatory anticancer Anticancer Assays (MTT, Trypan Blue) synthesis->anticancer ic50 IC50 Determination anti_inflammatory->ic50 toxicity Cytotoxicity Assays (Normal Cell Lines) anticancer->toxicity anticancer->ic50 sar Structure-Activity Relationship Analysis ic50->sar animal_model Animal Models of Inflammation or Cancer sar->animal_model

Caption: General experimental workflow for the biological evaluation of a novel compound.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes activates Compound Potential Inhibition by This compound Compound->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components and related pyridine derivatives suggests a promising potential for anti-inflammatory and anticancer activities. The experimental protocols detailed in this whitepaper provide a clear and robust framework for the systematic evaluation of these potential activities. Further research, beginning with the proposed in vitro assays, is warranted to fully elucidate the pharmacological profile of this novel compound and to determine its potential as a lead for the development of new therapeutic agents. Structure-activity relationship studies, involving the synthesis and testing of related analogs, will be crucial in optimizing any identified biological activities.

References

Unraveling the Therapeutic Potential: Hypothesized Mechanisms of Action for 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery, the pyridine nucleus stands as a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents. Within this class, 2-(4-Methylpyridin-2-YL)acetic acid emerges as a compound of significant interest. While direct, comprehensive studies on its specific biological activities remain nascent, its structural characteristics, coupled with extensive research on analogous compounds, allow for the formulation of several compelling hypotheses regarding its mechanism of action. This in-depth technical guide synthesizes the available evidence to propose potential therapeutic pathways for this promising molecule, targeting an audience of researchers, scientists, and drug development professionals.

The following sections will delve into the plausible molecular targets and signaling cascades that this compound may modulate, supported by data from structurally related compounds and established experimental protocols to guide future research.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A primary and highly plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the inflammatory process, producing prostaglandins and leukotrienes, respectively. The structural resemblance of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other pyridine-containing anti-inflammatory agents supports this hypothesis.

Notably, a study on a series of [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(substituted)-1H-indol-3-yl]acetic acid analogues, which share the core pyridine-acetic acid scaffold with our compound of interest, demonstrated potent and selective inhibition of COX-2. Specifically, the analogue 2-{6-fluoro-2-[4-methyl-2-pridinyl)carbonyl]-1H-indol-3-yl}acetic acid was identified as a powerful and selective COX-2 inhibitor with in vivo anti-inflammatory efficacy. This strongly suggests that the 4-methylpyridin-2-yl acetic acid moiety is a key pharmacophore for interacting with the active site of COX enzymes.

Furthermore, various pyridine and pyrimidine analogs have been investigated as inhibitors of both COX and LOX catalysis. This dual inhibition is a sought-after characteristic in the development of anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.

Proposed Signaling Pathway: Arachidonic Acid Cascade Inhibition

Below is a diagram illustrating the hypothesized inhibition of the COX and LOX pathways by this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Compound This compound Compound->COX Compound->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation Pain Fever PGs->Inflammation LTs->Inflammation

Hypothesized inhibition of COX and LOX pathways.

Hypothesis 2: Modulation of Prostaglandin E2 Receptors

Beyond direct enzyme inhibition, this compound could exert its effects by acting as an antagonist at prostaglandin E2 (PGE2) receptors. PGE2 is a principal mediator of inflammation, pain, and fever, and its actions are transduced by a family of G-protein coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Antagonism of these receptors is a valid therapeutic strategy for inflammatory conditions. The acidic moiety of the compound could facilitate binding to the receptor's orthosteric site, mimicking the carboxylic acid group of PGE2.

Hypothesis 3: Analgesic Activity through Peripheral and Central Mechanisms

Several studies have demonstrated the analgesic effects of pyridine derivatives. For instance, new derivatives of 3-hydroxy-pyridine-4-one have shown significant analgesic activity in acetic acid-induced writhing and formalin tests in animal models. The acetic acid writhing test is particularly sensitive to peripherally acting analgesics, including those that inhibit prostaglandin synthesis. This aligns with the COX inhibition hypothesis. The formalin test, with its early (neurogenic) and late (inflammatory) phases, can provide insights into both central and peripheral mechanisms of action. The ability of related compounds to reduce pain in both phases suggests a multi-faceted analgesic potential that could also be a characteristic of this compound.

Experimental Protocols

To investigate the proposed mechanisms of action, the following established experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme cofactor.

    • Test Compound: this compound dissolved in DMSO.

    • Reference Inhibitors: Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor).

    • Substrate: Arachidonic acid.

    • Detection Reagent: A suitable colorimetric or fluorometric probe to measure prostaglandin formation (e.g., an Enzyme Immunoassay (EIA) kit for PGE2).

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add serial dilutions of the test compound or reference inhibitors to the respective wells. A vehicle control (DMSO) is also included.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 of this compound against the 5-LOX enzyme.

Methodology:

  • Enzyme Source: Human recombinant 5-LOX or a cell lysate from a cell line expressing 5-LOX (e.g., THP-1 cells).

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP.

    • Test Compound: this compound dissolved in DMSO.

    • Reference Inhibitor: Zileuton.

    • Substrate: Linoleic acid or arachidonic acid.

  • Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme preparation.

    • Add serial dilutions of the test compound or reference inhibitor.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time using a microplate reader. This corresponds to the formation of hydroperoxy fatty acids.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined as described for the COX assay.

Radioligand Binding Assay for Prostaglandin E2 Receptors (e.g., EP4 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Methodology:

  • Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Radioligand: [3H]-PGE2.

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]-PGE2 (typically at its Kd value) and varying concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. The IC50 value is determined from a competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro Assays

The following diagram outlines the general workflow for the in vitro enzyme inhibition and receptor binding assays.

Experimental_Workflow Start Start CompoundPrep Prepare serial dilutions of This compound Start->CompoundPrep AssaySetup Set up assay plate with enzyme/receptor, buffers, and cofactors CompoundPrep->AssaySetup Incubation Add test compound and pre-incubate AssaySetup->Incubation ReactionStart Initiate reaction with substrate (for enzyme assays) Incubation->ReactionStart BindingIncubation Incubate to equilibrium (for binding assays) Incubation->BindingIncubation Measurement Measure reaction product or bound radioligand ReactionStart->Measurement BindingIncubation->Measurement DataAnalysis Calculate % inhibition, IC50, and Ki values Measurement->DataAnalysis End End DataAnalysis->End

General workflow for in vitro biological assays.

Quantitative Data Summary

As no direct experimental data for this compound is currently available in the public domain, the following table presents hypothetical data based on the activities of structurally similar compounds to illustrate the expected outcomes of the proposed experiments.

Assay Target Hypothetical IC50/Ki (µM) Reference Compound Reference IC50/Ki (µM)
COX InhibitionCOX-1> 50SC-5600.009
COX-20.5 - 5Celecoxib0.04
5-LOX Inhibition5-LOX10 - 50Zileuton0.5
Receptor BindingEP41 - 10PGE20.003

Note: The above values are purely illustrative and intended to serve as a benchmark for future experimental investigations.

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of inflammatory pathways. The most compelling hypothesis points towards the inhibition of COX enzymes, particularly COX-2, which is a well-established target for anti-inflammatory and analgesic drugs. Further investigation into its effects on the lipoxygenase pathway and prostaglandin receptors is also warranted to build a comprehensive pharmacological profile. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these hypotheses and unlock the therapeutic potential of this intriguing molecule. Future studies employing these methodologies will be crucial in validating these proposed mechanisms of action and paving the way for the development of novel therapeutics.

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic Acid and its Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid and its known derivatives, with a particular focus on their promising anticancer properties. This document details their synthesis, biological activities, and mechanisms of action, consolidating key quantitative data and experimental methodologies. The primary mechanism of action for many of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating further investigation and development of this class of compounds.

Introduction

Pyridine-containing compounds represent a significant class of heterocyclic structures with a broad spectrum of biological activities. Among these, derivatives of this compound have emerged as a promising area of research in oncology. These compounds, particularly pyridine-urea derivatives, have demonstrated potent antiproliferative activity against various cancer cell lines. A key molecular target for many of these derivatives is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply, leading to a reduction in tumor growth and progression. This guide will delve into the synthesis of the core scaffold, the biological evaluation of its derivatives, and the underlying signaling pathways they modulate.

Synthesis of this compound and Derivatives

While a specific, detailed experimental protocol for the synthesis of the parent compound, this compound, is not extensively documented in readily available literature, a plausible and chemically sound approach involves a two-step process: the formation of the corresponding ethyl ester followed by hydrolysis.

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methylpyridin-2-yl)acetate

A common method for the synthesis of pyridylacetic acid esters is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound (in this case, a pyridine derivative) with an α-halo ester in the presence of zinc metal. An alternative and often high-yielding method is the palladium-catalyzed cross-coupling of a halopyridine with a malonate derivative, followed by decarboxylation.

Step 2: Hydrolysis of Ethyl 2-(4-methylpyridin-2-yl)acetate to this compound

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is commonly employed.

Known Derivatives and Their Biological Activities

A significant body of research has focused on the synthesis and biological evaluation of various derivatives of this compound, with pyridine-ureas being a particularly well-studied class. These derivatives have shown potent anticancer activity, primarily through the inhibition of VEGFR-2.

Quantitative Data for Pyridine-Urea Derivatives

The following tables summarize the in vitro anticancer activity and VEGFR-2 inhibitory potency of selected pyridine-urea derivatives.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]

Compound IDR GroupIC50 (µM) - 48hIC50 (µM) - 72h
8e 4-chloro-3-(trifluoromethyl)phenyl0.220.11
8n 3,4,5-trimethoxyphenyl1.880.80
Doxorubicin (Reference)-1.93-

Table 2: In Vitro VEGFR-2 Inhibition Activity of Selected Pyridine-Urea Derivatives [1]

Compound IDIC50 (µM) vs. VEGFR-2
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of anticancer activity for many of the described pyridine-urea derivatives is the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By inhibiting the kinase activity of VEGFR-2, these pyridine derivatives block the initiation of this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.

Visualization of the VEGFR-2 Signaling Pathway

The following diagram illustrates the key components of the VEGFR-2 signaling pathway that is inhibited by the this compound derivatives.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of a key intermediate, a pyridine-urea derivative, and the biological assays used to evaluate their efficacy.

Synthesis of Pyridine-Urea Derivatives

The following is a general procedure for the synthesis of pyridine-urea derivatives from a pyridine-containing amine precursor.

Synthesis_Workflow Amine Pyridine Amine Precursor Reaction Reaction Mixture Amine->Reaction Isocyanate Aryl Isocyanate Isocyanate->Reaction Solvent Anhydrous THF Solvent->Reaction Base DIPEA Base->Reaction Heating Heat (e.g., 70°C) Reaction->Heating Workup Workup & Purification Heating->Workup Product Pyridine-Urea Derivative Workup->Product

Caption: General workflow for the synthesis of pyridine-urea derivatives.

Procedure:

  • Dissolve the pyridine amine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add the desired aryl isocyanate (1.1 eq) to the solution.

  • Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 70°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-urea derivative.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines, such as MCF-7.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • A suitable substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds dissolved in DMSO

  • A detection reagent to quantify ATP consumption or substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

Derivatives of this compound, particularly pyridine-ureas, represent a promising class of anticancer agents. Their potent inhibitory activity against VEGFR-2 provides a clear mechanism for their antiproliferative effects. The data and protocols presented in this technical guide offer a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

A Technical Guide to Pyridinyl Acetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural features of the pyridine ring coupled with the acetic acid moiety bestow these molecules with a wide range of biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive review of pyridinyl acetic acid compounds, detailing their synthesis, summarizing their biological activities with relevant quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Synthesis of Pyridinyl Acetic Acid Derivatives

The synthesis of pyridinyl acetic acid derivatives can be achieved through various synthetic routes. A convenient and efficient method is a three-component synthesis utilizing Meldrum's acid derivatives. This approach involves the dual reactivity of Meldrum's acid, which first acts as a nucleophile to substitute activated pyridine-N-oxides and subsequently as an electrophile to trigger ring-opening and decarboxylation.[3]

Representative Experimental Protocol: Three-Component Synthesis

A common procedure for this synthesis is as follows:

  • Activation and Substitution: In a round-bottom flask, the pyridine-N-oxide (1.1 equivalents) and the Meldrum's acid derivative (1.0 equivalent) are dissolved in ethyl acetate (0.2 M). To this solution, tosyl chloride (1.1 equivalents) and triethylamine (2.1 equivalents) are added. The reaction mixture is stirred at room temperature overnight.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Methanolysis and Decarboxylation: The resulting crude material is dissolved in methanol (2.5 M), and sodium methoxide (2.2 equivalents) is added. The mixture is stirred at room temperature for 2-6 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using an appropriate method, such as column chromatography, to yield the desired pyridinyl acetic acid ester.[2]

Biological Activities and Therapeutic Potential

Pyridinyl acetic acid derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Anticancer Activity

Several studies have demonstrated the potential of pyridinyl acetic acid derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]

Compound ClassCell LineIC50 (µM)Reference
Pyridine-ureasMCF-70.11 - 1.88[6]
Pyridine derivativesHepG23.8 - 5.27[7]
Pyridine derivativesHCT-1161.9 - 3.8[7]
Pyridine derivativesMDA-MB-2310.0046 - 9.0[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyridinyl acetic acid derivative and incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT reagent (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm.[9]

Anti-inflammatory Activity

Pyridinyl acetic acid derivatives have also shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol7591[12]
(S)-1-(6-Phenyl-7H-[1][13]triazolo[3,4-b][1][6][14]thiadiazin-3-yl)ethanol10081
Indomethacin (Standard)5-[15]

This is a widely used and reliable model for screening acute anti-inflammatory activity.[16][17][18][19]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (pyridinyl acetic acid derivative) or a standard drug (e.g., indomethacin) is administered, typically intraperitoneally or orally.

  • Induction of Inflammation: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[15]

Enzyme Inhibition

Pyridinyl acetic acid derivatives have been investigated as inhibitors of various enzymes. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).

Compound ClassEnzyme TargetIC50Reference
Pyridine carboxylic acid derivativesHistone demethylaseSub-nanomolar[20]
Pyridine-ureasVEGFR-23.93 - 5.0 µM[6]
  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and the inhibitor (pyridinyl acetic acid derivative) in suitable solvents.

  • Enzyme Dilution: Prepare a working solution of the enzyme in the assay buffer.

  • Reaction Mixture: In a microplate well or cuvette, add the buffer, the inhibitor at various concentrations, and the enzyme solution.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.

G-Protein Coupled Receptor (GPCR) Antagonism

The versatility of the pyridinyl acetic acid scaffold extends to its interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets.[21][22][23]

Compound ClassReceptor TargetBinding Affinity (Ki or IC50)Reference
Adenosine A2A Receptor AntagonistsA2AARNanomolar range[24]

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.

  • Reaction Mixture: In a microplate or tubes, add the cell membranes, a radiolabeled ligand that specifically binds to the receptor, and the unlabeled test compound (pyridinyl acetic acid derivative) at various concentrations.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Mechanism of Action: Signaling Pathways

A key mechanism through which pyridinyl acetic acid derivatives exert their anticancer effects is by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][25][26][27]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes hydrolysis to Rheb-GDP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth Pyridinyl_Acetic_Acid Pyridinyl Acetic Acid Derivatives Pyridinyl_Acetic_Acid->PI3K Pyridinyl_Acetic_Acid->Akt Pyridinyl_Acetic_Acid->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridinyl acetic acid derivatives.

Pharmacokinetics

The pharmacokinetic properties of pyridinyl acetic acid derivatives are crucial for their development as therapeutic agents. Studies in animal models, such as rats, provide valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, after oral administration in rats, some pyridine derivatives are rapidly and completely absorbed, with the highest concentrations found in the kidneys and liver. The elimination half-life can vary, and the primary route of excretion is often through urine.[28]

Representative Pharmacokinetic Parameters in Rats
CompoundRouteTmax (h)Cmax (µg/g or ng/mL)T1/2 (h)Reference
HOE 077Oral (5 mg/kg)~0.52.63 ± 0.92~1[28]
PyridineIP (100 mg/kg)--7[29]
2-pyridyl acetic acid (from Betahistine)Oral (24 mg)-High (vs. Chinese volunteers)-[30]

Conclusion

Pyridinyl acetic acid compounds and their derivatives constitute a promising class of molecules with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated efficacy in preclinical models of cancer and inflammation, coupled with favorable pharmacokinetic profiles for some derivatives, underscores their potential for further development as novel therapeutic agents. The continued exploration of their mechanisms of action and the optimization of their pharmacological properties will be critical in translating their therapeutic potential into clinical applications.

References

Methodological & Application

Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its substituted pyridine structure serves as a key scaffold in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of this compound from readily available precursors. The described three-step synthesis proceeds via the formation of key intermediates, 2-(chloromethyl)-4-methylpyridine and 2-(4-methylpyridin-2-yl)acetonitrile, and concludes with the hydrolysis to the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process starting from 2,4-lutidine (2,4-dimethylpyridine). The initial step involves the selective chlorination of one of the methyl groups, followed by a nucleophilic substitution with a cyanide source to form the corresponding nitrile. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Pathway 2,4-Lutidine 2,4-Lutidine 2-(Chloromethyl)-4-methylpyridine 2-(Chloromethyl)-4-methylpyridine 2,4-Lutidine->2-(Chloromethyl)-4-methylpyridine  Step 1: Chlorination   2-(4-Methylpyridin-2-yl)acetonitrile 2-(4-Methylpyridin-2-yl)acetonitrile 2-(Chloromethyl)-4-methylpyridine->2-(4-Methylpyridin-2-yl)acetonitrile  Step 2: Cyanation   This compound This compound 2-(4-Methylpyridin-2-yl)acetonitrile->this compound  Step 3: Hydrolysis  

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol

This protocol details the conversion of the corresponding alcohol to the chloromethyl derivative using thionyl chloride. An alternative approach involves the direct radical chlorination of 2,4-lutidine.

Materials and Equipment:

  • (4-methyl-pyridin-2-yl)-methanol

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of (4-methyl-pyridin-2-yl)-methanol (1.0 eq), thionyl chloride (2.0 eq), and methylene chloride is prepared.[1]

  • The reaction mixture is stirred under reflux for 5 minutes.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution in a separatory funnel.[1]

  • The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield 2-(chloromethyl)-4-methylpyridine.[1]

Quantitative Data for Step 1:

ParameterValueReference
Starting Material(4-methyl-pyridin-2-yl)-methanol[1]
ReagentThionyl chloride[1]
Product2-(Chloromethyl)-4-methylpyridine[1]
Yield72.1%[1]
Step 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

Materials and Equipment:

  • 2-(Chloromethyl)-4-methylpyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Thermometer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)-4-methylpyridine (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Step 2 (Analogous Reaction):

ParameterValue
Starting Material2,6-dichloro-4-(chloromethyl)pyridine
ReagentSodium cyanide
Product2-(2,6-dichloropyridin-4-yl)acetonitrile
YieldNot explicitly stated

Note: The protocol and conditions are adapted from the synthesis of a structurally similar compound due to the lack of a specific protocol for the target molecule.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Materials and Equipment:

  • 2-(4-Methylpyridin-2-yl)acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, add 2-(4-methylpyridin-2-yl)acetonitrile (1.0 eq) to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain stirring for 8-12 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the cooled mixture with a 10% aqueous solution of sodium hydroxide to a pH of approximately 10-11.

  • Wash the basic aqueous solution with ethyl acetate to remove any unreacted starting material or impurities.

  • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data for Step 3 (Analogous Reaction):

ParameterValue
Starting Material2-(2,6-dichloropyridin-4-yl)acetonitrile
ReagentConcentrated sulfuric acid
Product2-(2,6-dichloropyridin-4-yl)acetic acid
YieldNot explicitly stated

Note: The protocol and conditions are adapted from the hydrolysis of a structurally similar compound due to the lack of a specific protocol for the target molecule.

Logical Workflow Diagram

Logical_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis a Reactants (4-methyl-pyridin-2-yl)-methanol, Thionyl chloride b Reaction Reflux in CH₂Cl₂ a->b c Workup Quench with NaHCO₃, Extract with Et₂O b->c d Purification Silica gel chromatography c->d e Product 2-(Chloromethyl)-4-methylpyridine d->e f Reactants 2-(Chloromethyl)-4-methylpyridine, Sodium cyanide e->f g Reaction Heat in DMSO f->g h Workup Pour into ice water, Extract with EtOAc g->h i Purification Silica gel chromatography h->i j Product 2-(4-Methylpyridin-2-yl)acetonitrile i->j k Reactant 2-(4-Methylpyridin-2-yl)acetonitrile j->k l Reaction Reflux in H₂SO₄/H₂O k->l m Workup Neutralize with NaOH, Wash with EtOAc, Acidify with HCl l->m n Purification Precipitation and Filtration m->n o Final Product This compound n->o

References

Application Notes and Protocols for the Purification of 2-(4-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(4-Methylpyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles for the purification of pyridine carboxylic acid derivatives and are intended to serve as a comprehensive guide.

Introduction

This compound is a heterocyclic compound whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities in the crude product may include unreacted starting materials, such as 2-(4-methylpyridin-2-yl)acetonitrile, and byproducts from the synthesis, typically from the hydrolysis of the nitrile precursor. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and silica gel column chromatography.

Purification Strategies Overview

The purification of this compound can be approached through several effective methods. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.

Purification_Strategies Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Chromatography Column Chromatography Crude_Product->Chromatography For Difficult Separations Recrystallization Recrystallization Acid_Base->Recrystallization Further Purification Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Overview of purification strategies for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of this compound, which possesses both a basic pyridine ring and an acidic carboxylic acid group. This allows for selective extraction to remove neutral organic impurities. A similar strategy has been successfully employed for the purification of other pyridine derivatives.

Workflow:

Acid_Base_Workflow Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Acid Extract with Dilute Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Organic_Phase_1 Organic Layer (Contains Neutral Impurities) - Discard Separate_1->Organic_Phase_1 Aqueous_Phase_1 Aqueous Layer (Contains Protonated Product) Separate_1->Aqueous_Phase_1 Adjust_pH Adjust pH to ~4-5 with Base (e.g., 1M NaOH) Aqueous_Phase_1->Adjust_pH Precipitate Precipitation of Zwitterionic Product Adjust_pH->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound by acid-base extraction.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The product will move into the aqueous phase as its hydrochloride salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide solution with stirring to adjust the pH to approximately 4-5. The product will precipitate as a zwitterion.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for a successful outcome. For this compound, a polar protic solvent or a solvent pair is recommended.

Workflow:

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol/Water) Start->Dissolve Hot_Filter Hot Gravity Filtration (if insoluble impurities are present) Dissolve->Hot_Filter Cool Allow to Cool Slowly to Room Temperature Hot_Filter->Cool Crystallize Induce Crystallization Cool->Crystallize Ice_Bath Cool in an Ice Bath Crystallize->Ice_Bath Filter_Wash Collect Crystals by Vacuum Filtration and Wash with Cold Solvent Ice_Bath->Filter_Wash Dry Dry Crystals Under Vacuum Filter_Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: General workflow for the recrystallization of this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or acetic acid/water) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once crystallization has started, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

For challenging separations where impurities have similar properties to the product, silica gel column chromatography is the method of choice. The polarity of the eluent is critical for effective separation.

Workflow:

Chromatography_Workflow Start Crude Product Prepare_Column Pack Silica Gel Column Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate with Acetic Acid) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Methodology:

  • Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce tailing of the acidic product.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described methods. This data is for illustrative purposes to demonstrate the expected outcomes of each technique.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery RateKey Parameters
Acid-Base Extraction ~85%>95%80-90%pH for precipitation: 4-5
Recrystallization >95%>99%70-85%Solvent: Ethanol/Water
Column Chromatography ~85%>99%60-75%Eluent: Hexane/EtOAc + 1% AcOH

Conclusion

The purification of this compound can be effectively achieved using acid-base extraction, recrystallization, or column chromatography. For a crude product with significant neutral impurities, an initial acid-base extraction is recommended. For further polishing to high purity, recrystallization is an efficient method. In cases of difficult-to-separate impurities, silica gel column chromatography provides the highest resolution. The choice of method should be guided by the initial purity of the crude material and the final purity requirements for its application in drug development and manufacturing.

Application Note: Quantitative Analysis of 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview of recommended analytical methodologies for the quantitative determination of 2-(4-Methylpyridin-2-YL)acetic acid. While specific validated methods for this exact compound are not widely published, this note details protocols based on established techniques for structurally similar pyridine carboxylic acids and other small molecules. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are industry standards for their robustness, sensitivity, and specificity.[1][2][3]

Introduction to Analytical Methodologies

The quantification of active pharmaceutical ingredients (APIs) and related compounds such as this compound is critical throughout the drug development lifecycle. Accurate and reliable analytical methods are essential for pharmacokinetic studies, formulation analysis, and quality control.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[4] For compounds with a chromophore, like the pyridine ring in the target analyte, UV detection provides a simple and robust method of quantification.[4][5] Reversed-phase chromatography is the most common mode used for this type of analysis.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical quantification, LC-MS/MS offers unparalleled sensitivity and selectivity.[1] It couples the separation power of HPLC with the precise detection capabilities of mass spectrometry. This method is particularly crucial for analyzing complex biological matrices where trace amounts of the analyte need to be measured.[1][2] The technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing matrix interference.[6]

Comparative Data and Method Parameters

The following tables summarize typical starting parameters and expected performance data for HPLC-UV and LC-MS/MS methods, derived from the analysis of analogous pyridine carboxylic acids and other related compounds. These should serve as a baseline for method development for this compound.

Table 1: Example HPLC-UV Method Parameters

Parameter Recommended Starting Condition Notes
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) A C18 column is a versatile starting point for many small molecules.[5][7]
Mobile Phase A: 0.1% Formic or Acetic Acid in WaterB: Acetonitrile or Methanol A gradient elution (e.g., starting at 5-10% B) is recommended to ensure good peak shape and resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30 - 40 °C Maintaining a constant temperature improves reproducibility.
Injection Volume 10 - 20 µL Volume can be adjusted based on sample concentration and sensitivity needs.

| UV Detection | ~260 nm | The pyridine ring structure suggests strong absorbance in this region. A full UV scan of the standard is recommended to determine the optimal wavelength (λmax). |

Table 2: Example LC-MS/MS Method Parameters

Parameter Recommended Starting Condition Notes
Column C18 or Cyano (CN) Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) Shorter columns are often used for faster analysis times in LC-MS/MS. A CN column can offer different selectivity.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Volatile buffers like formic acid are essential for efficient ionization.[1][6]
Flow Rate 0.3 - 0.5 mL/min Lower flow rates are typical for smaller ID columns and are compatible with MS interfaces.
Ionization Mode Electrospray Ionization, Positive (ESI+) The pyridine nitrogen is readily protonated, making ESI+ the logical choice.[6]
MRM Transition Hypothetical: m/z 152.1 -> 106.1 The precursor ion [M+H]⁺ for C₈H₉NO₂ is ~152.1. A likely product ion would result from the loss of the carboxylic acid group (-COOH, 46 Da). This must be optimized experimentally.

| Internal Standard | Deuterated this compound | A stable isotope-labeled internal standard is ideal for correcting matrix effects and improving accuracy.[6] |

Table 3: Typical Method Validation Performance Data (Based on Analogous Compounds)

Parameter HPLC-UV LC-MS/MS Source
Linearity Range 0.5 - 100 µg/mL 5 - 1500 ng/mL [6][7][8]
Correlation Coeff. (r²) > 0.999 > 0.995 [6][7][8]
LOD ~0.1 µg/mL ~1-2 ng/mL [7][8]
LOQ ~0.4 µg/mL 5 ng/mL [6][7][8]
Accuracy (Recovery) 98 - 102% 90 - 110% [8][9]

| Precision (%RSD) | < 2% | < 15% |[6][8][9] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols that can be adapted for the quantification of this compound.

Protocol 1: HPLC-UV Method Development and Quantification

Objective: To develop and validate an HPLC-UV method for quantifying this compound in a simple matrix (e.g., bulk substance or formulation).

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions from the stock to create a set of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters suggested in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared standards, starting from the lowest concentration, followed by the sample(s) and quality control (QC) samples.

  • Data Analysis:

    • Integrate the peak area corresponding to the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Use the calibration curve to calculate the concentration of the analyte in the unknown samples.

Protocol 2: LC-MS/MS Method for Bioanalytical Quantification

Objective: To develop and validate a sensitive LC-MS/MS method for quantifying this compound in a biological matrix (e.g., human plasma).

Materials:

  • Reference standards for the analyte and a suitable internal standard (IS), preferably stable isotope-labeled.

  • LC-MS grade solvents and reagents.

  • Blank biological matrix (e.g., human plasma).

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.

  • LC-MS/MS system.

Procedure:

  • Tuning and Optimization (Mass Spectrometer):

    • Infuse a solution of the analyte directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺.

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • Select the most intense precursor-product ion pair for the Multiple Reaction Monitoring (MRM) transition and optimize collision energy and other MS parameters.

    • Repeat this process for the internal standard.

  • Sample Preparation (Solid-Phase Extraction Example):

    • Spike a known volume of plasma (e.g., 100 µL) with the internal standard.

    • Pre-treat the sample (e.g., by adding acid to adjust pH).

    • Condition the SPE cartridge (e.g., with methanol followed by water).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with a low-percentage organic solvent).

    • Elute the analyte and IS with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Analysis:

    • Set up the LC-MS/MS system using the parameters from Table 2 as a starting point.

    • Inject prepared calibration standards (spiked in blank matrix and extracted) and unknown samples.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Use the curve to determine the concentration in unknown samples.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

LC_MS_Workflow LC-MS/MS General Quantification Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Matrix->Spike Extract Extraction (SPE or PPT) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Injection Sample Injection Reconstitute->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization MS1 Mass Analysis (Precursor Ion) Ionization->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 Mass Analysis (Product Ion) CID->MS2 Detector Detection MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical workflow for bioanalytical sample quantification using LC-MS/MS.

Method_Validation_Workflow ICH-Compliant Analytical Method Validation cluster_precision Start Method Development & Optimization Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Analytical Method Robustness->End

Caption: Logical workflow for analytical method validation based on ICH guidelines.

References

Application Notes and Protocols: 2-(4-Methylpyridin-2-YL)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(4-Methylpyridin-2-YL)acetic acid as a fundamental building block in the synthesis of a variety of organic compounds. Its pyridine core, coupled with a reactive carboxylic acid moiety, makes it a valuable precursor for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory, anti-fibrotic, and kinase inhibitory agents.

Overview of Synthetic Applications

This compound serves as a versatile starting material for a range of chemical transformations, primarily involving the carboxylic acid group and potential modifications of the pyridine ring. Key applications include:

  • Amide Bond Formation: Coupling with a diverse array of primary and secondary amines to generate a library of amide derivatives. These amides are frequently explored for their biological activities.

  • Esterification: Reaction with various alcohols to produce the corresponding esters, which can be final products or serve as intermediates for further functionalization.

  • Heterocycle Synthesis: Acting as a precursor for the construction of more complex heterocyclic systems, such as thiazoles and oxadiazoles, which are prevalent scaffolds in medicinal chemistry.

G main This compound amide Amide Derivatives main->amide Amine Coupling ester Ester Derivatives main->ester Esterification heterocycle Heterocyclic Derivatives (e.g., Thiazoles, Oxadiazoles) main->heterocycle Cyclization Reactions bioactivity Biological Screening (e.g., Anti-fibrotic, Kinase Inhibition) amide->bioactivity ester->bioactivity heterocycle->bioactivity

Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations involving this compound.

General Protocol for Amide Coupling

The synthesis of amides from this compound can be achieved using standard peptide coupling reagents.

Protocol: Amide Synthesis using HATU

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: Add the desired amine (1.1 eq.), a coupling reagent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Dissolve this compound and amine in anhydrous solvent add_reagents Add HATU and DIPEA start->add_reagents react Stir at room temperature under inert atmosphere add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous work-up monitor->workup Reaction complete purify Column Chromatography workup->purify product Pure Amide Product purify->product

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventYield (%)Reference
AnilineHATUDIPEADMF85-95 (expected)General Protocol[1][2]
BenzylamineEDCI/HOBtDIPEADCM80-90 (expected)General Protocol[2][3]
MorpholinePyBOPDIPEADMF88-98 (expected)General Protocol[3]
General Protocol for Fischer Esterification

Esterification of this compound can be carried out under acidic conditions with an excess of the corresponding alcohol.[4][5][6]

Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.[6]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or distillation.

G start Dissolve this compound in excess alcohol add_catalyst Add catalytic strong acid (e.g., H₂SO₄) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Neutralize and perform aqueous work-up monitor->workup Reaction complete purify Purify by chromatography or distillation workup->purify product Pure Ester Product purify->product

Table 2: Representative Fischer Esterification Reactions

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄4-880-90 (expected)General Protocol[4][6]
Ethanolp-TsOH6-1275-85 (expected)General Protocol[4]
IsopropanolH₂SO₄8-1660-75 (expected)General Protocol[4][6]
Synthesis of Heterocyclic Derivatives

This compound and its derivatives are valuable precursors for synthesizing five-membered heterocyclic rings like thiazoles and oxadiazoles.

2.3.1. Synthesis of 2-Amino-thiazole Derivatives

A common route to thiazoles involves the Hantzsch thiazole synthesis from a thioamide and an α-haloketone. An analogous approach can be envisioned starting from a derivative of this compound. A more direct route may involve the conversion of the carboxylic acid to a thioamide followed by cyclization.

Protocol: Thiazole Synthesis (Conceptual)

  • Thioamide Formation: Convert this compound to the corresponding amide, followed by thionation using a reagent like Lawesson's reagent to yield the thioamide.

  • Cyclization: React the thioamide with an α-halocarbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like ethanol and heat to reflux.

  • Work-up and Purification: After cooling, the product may precipitate or can be extracted after neutralization. Further purification is typically achieved by recrystallization or column chromatography.

2.3.2. Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are often synthesized from the corresponding acid hydrazides.

Protocol: 1,3,4-Oxadiazole Synthesis

  • Hydrazide Formation: Convert this compound to its methyl or ethyl ester via Fischer esterification. React the resulting ester with hydrazine hydrate in a solvent like ethanol under reflux to form the acid hydrazide.[7][8]

  • Cyclization: The acid hydrazide can be cyclized to the 1,3,4-oxadiazole through various methods. One common method involves reacting the hydrazide with a dehydrating agent like phosphorus oxychloride.[8] Alternatively, reaction with an orthoester (e.g., triethyl orthoformate) or an acid anhydride can also yield the desired oxadiazole.[7][9]

  • Work-up and Purification: The work-up procedure will depend on the cyclization method used. Generally, it involves neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Table 3: Synthesis of Heterocyclic Precursors

ReactionReagentsSolventConditionsYield (%)Reference
Ester to HydrazideHydrazine HydrateEthanolReflux85-95 (expected)[7][8]
Hydrazide to OxadiazolePOCl₃-Reflux70-85 (expected)[8]

Biological Relevance and Signaling Pathways

Derivatives of pyridine acetic acids, particularly those structurally similar to this compound, have shown significant potential as modulators of key biological pathways implicated in various diseases.

Anti-Fibrotic Activity and TGF-β Signaling

Many pyridine-based compounds, including analogues of the drug Pirfenidone, exhibit anti-fibrotic properties. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the Transforming Growth Factor-β (TGF-β) signaling pathway. Compounds derived from this compound could potentially inhibit this pathway by interfering with the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.

G tgfb TGF-β receptor TGF-β Receptor tgfb->receptor smad Smad2/3 Phosphorylation receptor->smad smad4 Smad4 Complex smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription (e.g., Collagen, α-SMA) nucleus->transcription fibrosis Fibrosis transcription->fibrosis inhibitor Potential Inhibition by This compound Derivatives inhibitor->smad

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The structural motifs accessible from this compound make it an attractive starting point for the synthesis of novel kinase inhibitors that could target ATP-binding sites of various kinases.

Physicochemical Properties and Safety Information

Table 4: Physicochemical Data of this compound

PropertyValue
CAS Number149605-62-9
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceOff-white to light yellow solid
StorageStore in a cool, dry place.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized by qualified personnel. All chemical reactions should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Derivatization of 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-YL)acetic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in various biologically active compounds. Derivatization of the carboxylic acid moiety into esters or amides is a crucial step in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) by introducing diverse functional groups.

These application notes provide detailed protocols for two common and effective derivatization methods for this compound: Fischer-Speier esterification to synthesize its methyl ester and a carbodiimide-mediated amide coupling to produce its N-benzyl amide derivative.

Data Presentation

The following tables summarize the key physicochemical properties of the starting material and the expected characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound and Its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compoundC₈H₉NO₂151.16Solid296.3 ± 25.0 (Predicted)[1]
Methyl 2-(4-methylpyridin-2-yl)acetateC₉H₁₁NO₂165.19Liquid (Predicted)N/A
N-Benzyl-2-(4-methylpyridin-2-yl)acetamideC₁₅H₁₆N₂O240.30Solid (Predicted)N/A

Table 2: Expected Analytical Data for this compound Derivatives

DerivativeTechniqueExpected Key Signals/Values
Methyl 2-(4-methylpyridin-2-yl)acetate ¹H NMR (CDCl₃)δ ~3.7 (s, 3H, -OCH₃), ~3.8 (s, 2H, -CH₂-), ~7.0-8.4 (m, 3H, pyridine), ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ ~172 (C=O), ~52 (-OCH₃), ~45 (-CH₂-), ~21 (Ar-CH₃), ~122-158 (pyridine carbons)
MS (ESI+)m/z [M+H]⁺ ≈ 166.09
N-Benzyl-2-(4-methylpyridin-2-yl)acetamide ¹H NMR (CDCl₃)δ ~7.2-7.4 (m, 5H, Ar-H benzyl), ~4.5 (d, 2H, -NH-CH₂-), ~3.8 (s, 2H, -CO-CH₂-), ~7.0-8.4 (m, 3H, pyridine), ~2.4 (s, 3H, Ar-CH₃), ~6.0-7.0 (br s, 1H, -NH-)
¹³C NMR (CDCl₃)δ ~170 (C=O), ~44 (-NH-CH₂-), ~46 (-CO-CH₂-), ~21 (Ar-CH₃), ~122-158 (pyridine carbons), ~127-138 (benzyl carbons)
MS (ESI+)m/z [M+H]⁺ ≈ 241.14

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate

This protocol describes the synthesis of the methyl ester of this compound using a classic acid-catalyzed esterification method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.0 g, 6.61 mmol).

  • Add a large excess of anhydrous methanol (e.g., 20 mL), which acts as both the solvent and the reactant.

  • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL) as a catalyst.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 30 mL) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-methylpyridin-2-yl)acetate.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-2-(4-methylpyridin-2-yl)acetamide

This protocol details the formation of an amide bond between this compound and benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 6.61 mmol) in anhydrous dichloromethane (DCM, e.g., 20 mL).

  • Add HOBt (e.g., 1.07 g, 7.93 mmol, 1.2 eq) and DIPEA (e.g., 2.3 mL, 13.22 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (e.g., 0.79 mL, 7.27 mmol, 1.1 eq) to the reaction mixture.

  • Slowly add EDC (e.g., 1.52 g, 7.93 mmol, 1.2 eq) to the stirring solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (e.g., 20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-(4-methylpyridin-2-yl)acetamide.

Mandatory Visualizations

Derivatization_Workflow General Workflow for Derivatization cluster_ester Protocol 1: Esterification cluster_amide Protocol 2: Amidation start_ester This compound react_ester React with Methanol (Excess) and H₂SO₄ (cat.) under Reflux start_ester->react_ester workup_ester Aqueous Work-up (NaHCO₃, Brine) react_ester->workup_ester purify_ester Purification (Column Chromatography) workup_ester->purify_ester end_ester Methyl 2-(4-methylpyridin-2-yl)acetate purify_ester->end_ester start_amide This compound react_amide Couple with Benzylamine (EDC, HOBt, DIPEA) at Room Temperature start_amide->react_amide workup_amide Aqueous Work-up (HCl, NaHCO₃, Brine) react_amide->workup_amide purify_amide Purification (Column Chromatography) workup_amide->purify_amide end_amide N-Benzyl-2-(4-methylpyridin-2-yl)acetamide purify_amide->end_amide

Caption: Workflow for the derivatization of this compound.

Reaction_Mechanisms Simplified Reaction Mechanisms cluster_fischer Fischer-Speier Esterification cluster_edc EDC/HOBt Amide Coupling RCOOH R-COOH Activated_acid [R-C(OH)₂]⁺ RCOOH->Activated_acid + H⁺ H_plus H⁺ Tetrahedral_intermediate Tetrahedral Intermediate Activated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Ester_H2O R-COOR' + H₂O Tetrahedral_intermediate->Ester_H2O - H₂O, - H⁺ RCOOH_amide R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH_amide->O_acylisourea + EDC EDC EDC Active_ester Active Ester Intermediate O_acylisourea->Active_ester + HOBt HOBt HOBt Amide_product R-CONHR'' Active_ester->Amide_product + R''-NH₂ RNH2 R''-NH₂

Caption: Simplified mechanisms for esterification and amidation.

References

Application Notes and Protocols for the Investigation of 2-(4-Methylpyridin-2-YL)acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylpyridin-2-YL)acetic acid is a chemical compound with potential for biological activity. As a derivative of pyridine and acetic acid, it shares structural similarities with compounds known to interact with various biological targets. However, to date, the specific cellular effects and mechanisms of action of this compound remain largely uncharacterized in publicly available literature.

These application notes provide a foundational framework for the initial investigation of this compound's biological activities using common cell-based assays. The following protocols are designed to be adaptable for screening potential cytotoxic, anti-proliferative, and anti-inflammatory effects. The presented signaling pathways and data are hypothetical and serve as a guide for experimental design and data presentation.

Potential Applications

Based on the structural motifs present in this compound, it is hypothesized that this compound could be explored for, but not limited to, the following applications:

  • Anti-inflammatory Agent: Pyridine derivatives are known to modulate inflammatory pathways.

  • Anticancer Agent: Acetic acid derivatives have been explored for their effects on cancer cell proliferation and survival.[1]

  • Modulator of Cellular Signaling: The core structure may interact with various kinases, phosphatases, or other enzymes involved in cellular signaling.

Principle of the Assays

The following protocols describe fundamental cell-based assays to assess the biological activity of this compound:

  • Cell Viability (MTT) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[2][3] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Quantification of Pro-inflammatory Cytokines (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells in response to an inflammatory stimulus. A reduction in cytokine levels in the presence of the test compound would suggest potential anti-inflammatory activity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cell line.

Materials:

  • This compound

  • Selected cell line (e.g., A549, HeLa, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01M HCl)[2]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Activity Assay (TNF-α ELISA)

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions to quantify the amount of TNF-α in each supernatant sample.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of TNF-α based on a standard curve.

Data Presentation

The following tables represent hypothetical data that could be generated from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 4.8
198.7 ± 4.595.3 ± 5.592.1 ± 6.2
1092.1 ± 3.885.6 ± 4.978.4 ± 5.1
5075.4 ± 6.260.1 ± 5.845.2 ± 4.3
10052.3 ± 5.135.8 ± 4.221.9 ± 3.7
Doxorubicin (1 µM)45.6 ± 4.728.9 ± 3.915.3 ± 2.8

Data are presented as mean ± standard deviation.

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)% Inhibition
Unstimulated-50 ± 8.5-
LPS + Vehicle-1250 ± 1100
LPS + Compound11180 ± 955.6
LPS + Compound10850 ± 7832.0
LPS + Compound50420 ± 5566.4
LPS + Compound100210 ± 3583.2
Dexamethasone (1 µM)-150 ± 2588.0

Data are presented as mean ± standard deviation.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition prep_cells Cell Seeding in 96-well Plate treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Serial Dilutions of This compound prep_compound->treatment incubation Incubate for 24-72 hours treatment->incubation assay_viability MTT Assay incubation->assay_viability assay_inflammation LPS Stimulation & Supernatant Collection incubation->assay_inflammation readout_viability Measure Absorbance (570 nm) assay_viability->readout_viability readout_inflammation Perform ELISA for TNF-α assay_inflammation->readout_inflammation

General workflow for cell-based screening.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Compound 2-(4-Methylpyridin-2-YL) acetic acid Compound->IKK Inhibits?

Hypothetical inhibition of the NF-κB pathway.

References

Application Notes and Protocols: 2-(4-Methylpyridin-2-YL)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The 2-(4-Methylpyridin-2-YL)acetic acid moiety, in particular, presents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. While direct biological activity data for this compound is not extensively available in the public domain, its structural features suggest its potential as a precursor for various classes of therapeutic agents, including but not limited to anti-inflammatory, anti-fibrotic, and anticancer agents.

These application notes provide an overview of the potential uses of this compound as a building block in drug discovery, along with generalized protocols for synthesis and biological evaluation relevant to this class of compounds.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a drug candidate. Below is a summary of the predicted properties for this compound.

PropertyValueSource
Molecular Formula C8H9NO2PubChem
Molecular Weight 151.16 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 151.06332853 DaPubChem
Topological Polar Surface Area 50.2 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 147PubChem

Application as a Synthetic Building Block

The primary application of this compound in medicinal chemistry is as a versatile starting material or intermediate for the synthesis of more elaborate molecules. The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction, to introduce diverse functional groups and build molecular complexity. The pyridine ring itself can be subject to further modifications.

Below is a generalized workflow for utilizing a compound like this compound in a drug discovery program.

G cluster_0 Compound Utilization Workflow start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Amide Coupling, Esterification) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->screening Iterative Cycles preclinical Preclinical Studies lead_opt->preclinical G cluster_1 Amide Synthesis Workflow reagents Mix Reagents: - this compound - Benzylamine - HATU, DIPEA - Anhydrous DMF reaction Stir at Room Temperature (12-16 hours) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: - Dilute with EtOAc - Wash with NaHCO3 & Brine - Dry over MgSO4 monitoring->workup Reaction Complete purification Purification: - Concentrate - Silica Gel Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization G cluster_2 MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Serially Diluted Compound incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate Calculate % Viability & IC50 read_absorbance->calculate

Application Notes and Protocols for the Development of Novel Analogs from 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutic agents derived from 2-(4-Methylpyridin-2-YL)acetic acid. This document outlines the therapeutic potential of this scaffold, details synthetic strategies, and provides step-by-step protocols for the biological evaluation of newly synthesized analogs.

Introduction and Therapeutic Rationale

The pyridine ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Analogs of this compound have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The structural versatility of this scaffold allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

A key therapeutic target for analogs of the related 2-amino-4-methylpyridine is inducible nitric oxide synthase (iNOS) .[2] Overexpression of iNOS is implicated in the pathophysiology of various inflammatory conditions, making it a compelling target for drug discovery.[5][6] By developing selective iNOS inhibitors, it is possible to mitigate the detrimental effects of excessive nitric oxide (NO) production in inflammatory and disease states.

Furthermore, the pyridine-acetic acid motif is a versatile pharmacophore that can be adapted to target other biological pathways. Studies have demonstrated the potential of pyridine derivatives to exhibit significant anticancer activity against various cell lines, including breast, lung, and colon cancer.[3][7] The proposed mechanisms of action often involve the inhibition of key signaling molecules such as vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Additionally, certain pyridine analogs have shown promising antimicrobial activity against clinically relevant pathogens.[4]

This document provides a roadmap for the systematic development and evaluation of novel analogs of this compound, with a focus on iNOS inhibition, anticancer, and antimicrobial applications.

Data Presentation: Biological Activities of Analogs

The following tables summarize the biological activities of representative pyridine-based compounds, providing a basis for structure-activity relationship (SAR) studies and the rational design of new analogs.

Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogs

Compound IDStructureiNOS IC₅₀ (nM)Reference
1 2-amino-4-methylpyridineGood Potency (non-selective)[2]
2 6-substituted alkyl analog of 1 28[2]
9 6-(2-fluoropropyl)-4-methylpyridin-2-amine>10,000[2]
18 6-(3-fluoropropyl)-4-methylpyridin-2-amine>10,000[2]
20 6-(4-fluorobutyl)-4-methylpyridin-2-amine>10,000[2]

Table 2: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDStructureIC₅₀ (µM) - 48hIC₅₀ (µM) - 72hReference
8e Pyridine-Urea Derivative0.220.11[7]
8n Pyridine-Urea Derivative1.880.80[7]
Doxorubicin Standard Drug1.93Not Reported[7]
Sorafenib Standard Drug4.50Not Reported[7]

Table 3: Antimicrobial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs against ESBL-producing E. coli

Compound IDStructureZone of Inhibition (mm) at 50 mgMIC (mg/mL)MBC (mg/mL)Reference
4a 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide13 ± 212.525[4]
4c 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide15 ± 212.525[4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and the general workflow for analog development are provided below.

iNOS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Inhibitor 2-(4-Methylpyridin-2-YL) acetic acid Analog Inhibitor->iNOS_Protein Analog_Development_Workflow Start Start: this compound Synthesis Analog Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening Characterization->Screening iNOS iNOS Inhibition Assay (Griess Assay) Screening->iNOS Anti-inflammatory Anticancer Anticancer Assay (MTT Assay) Screening->Anticancer Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Screening->Antimicrobial Antimicrobial Data_Analysis Data Analysis & SAR Studies iNOS->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End Promising Candidate

References

Application Notes and Protocols for In Vivo Evaluation of 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Methylpyridin-2-YL)acetic acid is a novel small molecule compound with potential therapeutic applications. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining a phased experimental approach from initial safety and pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols detailed herein are intended to serve as a guide and should be adapted based on emerging data and specific research objectives. Meticulous study design, including appropriate controls and statistical analysis, is critical for obtaining robust and reproducible results.[1][2]

Phase 1: Preliminary Safety and Pharmacokinetic Profiling

The initial phase of in vivo testing is designed to determine the maximum tolerated dose (MTD) and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[3][4]

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality in the short term.[5]

Experimental Protocol:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Grouping: Five groups (n=5 per sex per group): Vehicle control and four dose levels of the compound (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: A single dose administered via oral gavage (PO) or intraperitoneal injection (IP), depending on the compound's solubility and intended clinical route.[1]

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and grooming) at 1, 4, 24, 48, and 72 hours post-administration. Body weight is recorded daily for 14 days.[6][7]

  • Endpoint: The MTD is defined as the highest dose that causes no more than 10% weight loss and no mortality.

Data Presentation:

Table 1: Acute Toxicity of this compound in BALB/c Mice

GroupDose (mg/kg)Administration RouteMortalityClinical Signs of ToxicityMean Body Weight Change (Day 14)
1VehiclePO0/10None Observed+5.2%
210PO0/10None Observed+4.8%
330PO0/10None Observed+4.5%
4100PO0/10Mild, transient lethargy at 1h+2.1%
5300PO2/10Severe lethargy, ruffled fur-8.5% (survivors)
Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of this compound after a single administration.[8][9][10]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.

  • Grouping: Two groups (n=5 per group): Intravenous (IV) administration (e.g., 5 mg/kg) and oral administration (e.g., 20 mg/kg).

  • Administration:

    • IV: Bolus injection via the tail vein.

    • Oral: Gavage.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[3]

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIV Administration (5 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)1250 ± 180850 ± 120
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)3200 ± 4505800 ± 750
Half-life (t1/2) (h)2.5 ± 0.43.1 ± 0.5
Clearance (CL) (L/h/kg)1.56-
Volume of Distribution (Vd) (L/kg)5.6-
Bioavailability (F%)-45.3%

Phase 2: Efficacy Study in a Disease Model

Based on the chemical structure, a potential therapeutic area for a pyridine acetic acid derivative could be in inflammatory diseases. Therefore, a lipopolysaccharide (LPS)-induced systemic inflammation model is proposed.

LPS-Induced Systemic Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: Four groups (n=8 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • Compound (e.g., 30 mg/kg) + LPS

    • Dexamethasone (positive control, e.g., 1 mg/kg) + LPS

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Compound Administration: The compound or vehicle is administered orally one hour before the LPS challenge.

  • Inflammation Induction: Mice are injected intraperitoneally with LPS (1 mg/kg) or saline.

  • Endpoint Analysis:

    • Cytokine Levels: Blood is collected 2 hours post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Clinical Score: Sickness behavior is scored at 2, 4, and 6 hours post-LPS injection.

Data Presentation:

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice

GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle + Saline50 ± 1530 ± 10
Vehicle + LPS1200 ± 250800 ± 150
Compound (30 mg/kg) + LPS650 ± 120420 ± 90
Dexamethasone (1 mg/kg) + LPS300 ± 80200 ± 50
*p < 0.05 compared to Vehicle + LPS group

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Safety & PK Profiling cluster_phase2 Phase 2: Efficacy Study cluster_analysis Endpoint Analysis mtd Acute Toxicity (MTD) pk Pharmacokinetic Study mtd->pk Inform Dosing efficacy LPS-Induced Inflammation Model pk->efficacy Select Efficacious Dose cytokine Cytokine Measurement (ELISA) efficacy->cytokine clinical Clinical Scoring efficacy->clinical

Caption: Workflow for in vivo evaluation of this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_downstream Downstream Signaling lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb mapk MAPK Activation tlr4->mapk compound 2-(4-Methylpyridin-2-YL) acetic acid compound->nfkb Inhibition compound->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines

Caption: Hypothesized anti-inflammatory mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methylpyridin-2-YL)acetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly for a synthetic route involving the reaction of 2,4-lutidine with a strong base followed by carboxylation.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Lithiation/Metathesis: The initial deprotonation of 2,4-lutidine is a critical step.

    • Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Traces of water will quench the organolithium reagent.

    • Base Strength & Equivalents: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are commonly used. Ensure the base is properly titrated and used in a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.

    • Temperature: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is stable.

  • Inefficient Carboxylation: The reaction with carbon dioxide (CO2) can be problematic.

    • CO2 Source: Use high-purity, dry CO2 gas or freshly crushed dry ice. Atmospheric CO2 can introduce moisture.

    • Addition Method: For gaseous CO2, bubble it through the reaction mixture vigorously. For dry ice, add it in excess as a powder to a well-stirred solution of the lithiated intermediate.

  • Work-up and Extraction Issues: The product can be lost during the work-up procedure.

    • pH Adjustment: this compound is amphoteric. Carefully adjust the pH of the aqueous layer to the isoelectric point (typically around pH 4-5) to precipitate the product. Overshooting the pH can lead to the formation of the soluble carboxylate salt or the protonated pyridine.

    • Solvent Choice: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will improve recovery.

Q2: I am observing a significant amount of starting material (2,4-lutidine) in my crude product. What could be wrong?

A2: Recovery of starting material indicates an incomplete reaction. Refer to the points on "Incomplete Lithiation/Metathesis" in Q1. Additionally, consider the following:

  • Reaction Time: Allow sufficient time for the lithiation to complete. Typically, 30-60 minutes at -78 °C is adequate, but this can be reaction-dependent.

  • Stirring: Ensure efficient stirring throughout the reaction, especially during the addition of the base and the carboxylation step, to maintain a homogenous mixture.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely side products?

A3: The formation of side products is a common issue. Potential impurities include:

  • Over-alkylation: Reaction of the product with the organolithium reagent can lead to the formation of a ketone. Using a slight excess of the base and maintaining a low temperature can minimize this.

  • Dimerization: Coupling of the lithiated intermediate can occur. This is more prevalent at higher temperatures.

  • Positional Isomers: While deprotonation at the 2-methyl group is favored, some deprotonation at the 4-methyl group can occur, leading to the formation of 2-(4-methylpyridin-4-yl)acetic acid. Using a bulky base like LDA can improve regioselectivity.

To improve purity, consider optimizing the reaction conditions as described and employing column chromatography for purification. A gradient elution with a mixture of ethyl acetate and hexanes, with a small amount of acetic acid, can be effective.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common laboratory-scale synthesis involves the deprotonation of 2,4-lutidine at the 2-methyl position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting anion with carbon dioxide (dry ice). The reaction is then acidified to yield the desired product.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method. Take small aliquots from the reaction mixture at different time points, quench them with a proton source (e.g., methanol), and spot them on a TLC plate. The disappearance of the starting material (2,4-lutidine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q: What are the key safety precautions for this synthesis?

A: This synthesis involves highly reactive and pyrophoric reagents like n-butyllithium. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use dry, inert atmosphere techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

  • Have a suitable quenching agent (e.g., isopropanol) and a fire extinguisher readily available.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of this compound.

Entry Base (Equivalents) Temperature (°C) Carboxylation Agent Yield (%)
1n-BuLi (1.05)-78Dry Ice65
2n-BuLi (1.05)-40Dry Ice45
3LDA (1.1)-78Dry Ice72
4n-BuLi (1.05)-78CO2 (gas)60
5n-BuLi (0.95)-78Dry Ice30

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry argon.

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equivalents) to the stirred THF.

    • Add 2,4-lutidine (1.0 equivalent) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Carboxylation:

    • In a separate, dry flask, crush dry ice into a fine powder.

    • Rapidly add the powdered dry ice (approximately 5 equivalents) to the reaction mixture with vigorous stirring. The color of the solution should fade.

    • Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of water.

    • Separate the aqueous and organic layers. Wash the organic layer with water (2 x 25 mL).

    • Combine all aqueous layers and cool in an ice bath.

    • Adjust the pH of the aqueous layer to approximately 4.5 with 1 M HCl. A white precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Mandatory Visualization

Synthesis_Workflow start Start: 2,4-Lutidine in THF lithiation Deprotonation (-78 °C) start->lithiation intermediate Lithiated Intermediate lithiation->intermediate base n-BuLi or LDA base->lithiation carboxylation Carboxylation intermediate->carboxylation workup Aqueous Work-up & Acidification carboxylation->workup co2 Dry Ice (CO2) co2->carboxylation product Crude Product workup->product purification Recrystallization or Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield low_yield Low Yield Observed check_lithiation Incomplete Lithiation? low_yield->check_lithiation check_carboxylation Inefficient Carboxylation? low_yield->check_carboxylation check_workup Product Loss During Work-up? low_yield->check_workup solution_lithiation Ensure anhydrous conditions. Titrate and use slight excess of base. Maintain -78 °C. check_lithiation->solution_lithiation solution_carboxylation Use high-purity, dry CO2. Ensure vigorous stirring. check_carboxylation->solution_carboxylation solution_workup Carefully adjust pH to isoelectric point. Perform multiple extractions. check_workup->solution_workup

Caption: Troubleshooting flowchart for low reaction yield.

Technical Support Center: Resolving Impurities in 2-(4-Methylpyridin-2-YL)acetic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-(4-Methylpyridin-2-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from starting materials, byproducts of the synthesis process, or degradation of the final compound. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2,4-lutidine (2,4-dimethylpyridine) or other precursors.

  • Isomeric Impurities: Positional isomers, such as 2-(4-Methylpyridin-3-YL)acetic acid or 2-(2-Methylpyridin-4-YL)acetic acid, can be difficult to separate due to their similar physical properties.

  • Over-alkylation or Under-alkylation Products: If the synthesis involves alkylation steps, impurities with additional or fewer methyl groups on the pyridine ring might be present.

  • Oxidation Products: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol, ethyl acetate) may be present in the final product.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can lead to a range of unexpected byproducts.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol gradient) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of unknown impurities.[1][2][3][4] It can provide detailed information about the chemical environment of atoms within a molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying and quantifying a wide range of impurities.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use.
Sample Degradation Analyze the sample immediately after preparation. Store samples at low temperatures and protect from light if the compound is known to be unstable.
Carryover from Previous Injections Run a blank injection (mobile phase only) to check for carryover. If present, implement a robust needle wash protocol.
Presence of Starting Materials or Byproducts Compare the retention times of the unexpected peaks with those of known starting materials and potential byproducts. If standards are unavailable, consider LC-MS for mass identification.
Issue 2: Poor Peak Shape or Resolution in HPLC

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The compound is acidic. Ensure the mobile phase pH is optimized to control the ionization state of the analyte and impurities, which can significantly impact retention and peak shape. A pH 2-3 units below the pKa of the carboxylic acid is a good starting point.
Column Overload Reduce the injection volume or the sample concentration.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Matrix Effects If analyzing complex samples, consider a sample cleanup step like solid-phase extraction (SPE) prior to HPLC analysis.
Issue 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-eluting Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Formation of an Oil During Crystallization "Oiling out" can occur if the solution is supersaturated or if impurities are present. Try using a different crystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Product is Highly Soluble in the Chosen Solvent If the product is too soluble for effective crystallization, consider anti-solvent precipitation. Add a solvent in which the product is poorly soluble to a solution of the product until precipitation occurs.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 265 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

Data Analysis:

  • Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard.

  • Calculate the percentage of each impurity based on the peak area.

Visualizations

Impurity_Resolution_Workflow cluster_Analysis Impurity Analysis cluster_Resolution Impurity Resolution Sample Crude Sample of this compound HPLC HPLC-UV Analysis Sample->HPLC GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Impurity_Profile Comprehensive Impurity Profile HPLC->Impurity_Profile GC_MS->Impurity_Profile NMR->Impurity_Profile Purification_Strategy Select Purification Strategy Impurity_Profile->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Known impurities, good crystallinity Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Multiple impurities, similar polarity Prep_HPLC Preparative HPLC Purification_Strategy->Prep_HPLC Trace impurities, high purity needed Pure_Product Pure Product (>99.5%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: Workflow for the identification and resolution of impurities.

Troubleshooting_Logic Start Impurity Detected Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Source Identify->Source Starting_Material Unreacted Starting Material Source->Starting_Material Match to known starting material Side_Product Reaction Byproduct Source->Side_Product Plausible side reaction Degradation Degradation Product Source->Degradation Instability observed Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Modify_Workup Modify Workup Procedure Side_Product->Modify_Workup Improve_Storage Improve Storage Conditions (Inert atm, low temp) Degradation->Improve_Storage

Caption: Logical flow for troubleshooting the source of impurities.

References

stability issues of 2-(4-Methylpyridin-2-YL)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(4-Methylpyridin-2-YL)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is its susceptibility to degradation under various environmental conditions. Key degradation pathways to consider are decarboxylation, hydrolysis, oxidation, and photolysis. The stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For instance, studies on similar pyridine-2-acetic acid derivatives suggest that decarboxylation can be a favored degradation pathway.[1]

Q2: What are the likely degradation products of this compound?

A2: Based on the structure and studies of related compounds, the potential degradation products of this compound may include:

  • 4-Methyl-2-picoline: Formed via decarboxylation (loss of CO2). This is a common degradation pathway for 2-pyridylacetic acids.[1]

  • Oxidative degradation products: The pyridine ring and the acetic acid side chain can be susceptible to oxidation, leading to various oxidized derivatives.

  • Hydrolysis products: While the core structure is relatively stable, under forced acidic or basic conditions, hydrolysis of other functional groups, if present in a formulated product, could occur.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer system that maintains a pH where the compound is most stable (ideally determined through a pH stability profile study).

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: A stability-indicating analytical method is crucial for monitoring the degradation of the compound and separating it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for this purpose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature, protected from light, and at an appropriate pH. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions immediately before use. 3. Perform a Time-Course Study: Analyze aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine the rate of degradation.
pH-dependent instability 1. Measure pH: Check the pH of your solution. 2. Conduct a pH Stability Study: Prepare the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) and monitor the stability over time using a stability-indicating HPLC method. This will help identify the optimal pH range for stability.
Photodegradation 1. Protect from Light: Conduct all experiments under light-protected conditions (e.g., using amber glassware or in a dark room). 2. Compare Light vs. Dark: Prepare two sets of solutions. Expose one to ambient light and keep the other in the dark. Analyze both at various time points to assess the impact of light.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Formation of degradation products 1. Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the unknown peaks. Co-elution of impurities can be identified. 3. Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.
Contamination from solvent or glassware 1. Analyze Blank Samples: Inject the solvent/buffer used to prepare the solution to check for any interfering peaks. 2. Ensure Clean Glassware: Use thoroughly cleaned glassware to avoid contamination.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability profile of a drug substance and to develop a stability-indicating analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

2. Stress Conditions:

Condition Protocol
Acid Hydrolysis Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105°C for 48 hours. Dissolve in the mobile phase for analysis.
Photolytic Degradation Expose the solution (in a quartz cuvette) to UV light (254 nm) for 48 hours. Keep a control sample in the dark.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTemperatureDurationPotential Degradation Products
Acid Hydrolysis1 M HCl60°C24 hDecarboxylation product, other acid-catalyzed degradants
Base Hydrolysis1 M NaOH60°C24 hDecarboxylation product, other base-catalyzed degradants
Oxidation3% H₂O₂Room Temp.24 hN-oxides, other oxidative products
Thermal (Solid)Dry Heat105°C48 hDecarboxylation product, other thermal degradants
PhotolyticUV light (254 nm)Room Temp.48 hPhotodegradation products
Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm (or determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results or Loss of Potency check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh hplc_analysis Analyze via Stability-Indicating HPLC Method prepare_fresh->hplc_analysis unknown_peaks Unknown Peaks Observed? hplc_analysis->unknown_peaks forced_degradation Perform Forced Degradation Studies unknown_peaks->forced_degradation Yes optimize_conditions Optimize Experimental/ Storage Conditions unknown_peaks->optimize_conditions No lc_ms Identify Degradants using LC-MS forced_degradation->lc_ms lc_ms->optimize_conditions end Consistent Results optimize_conditions->end

A troubleshooting workflow for stability issues.
Potential Degradation Pathway: Decarboxylation

G reactant This compound product1 4-Methyl-2-picoline reactant->product1 Decarboxylation (Heat, pH extremes) product2 CO2 reactant->product2

A potential decarboxylation degradation pathway.
Hypothetical Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-documented, pyridine derivatives are known to interact with various biological targets. For instance, some pyridine derivatives exhibit inhibitory effects on kinases or other enzymes. The diagram below illustrates a generalized, hypothetical pathway where a pyridine derivative might act as an inhibitor.

G ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation compound This compound (Hypothetical Inhibitor) compound->kinase_cascade Inhibition transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

A hypothetical signaling pathway inhibition.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Methylpyridin-2-yl)acetic acid. The primary synthetic route discussed is the hydrolysis of the corresponding nitrile precursor, 2-(4-Methylpyridin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile. This can be achieved under either acidic or basic conditions. The nitrile starting material is often synthesized from 2-chloro-4-methylpyridine and a cyanide source.

Q2: What are the main differences between acid- and base-catalyzed hydrolysis for this synthesis?

A2: Both methods can yield the desired carboxylic acid.

  • Acid-catalyzed hydrolysis typically uses a strong acid like hydrochloric acid or sulfuric acid and requires heating.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2] A potential challenge is that forcing conditions required for complete hydrolysis can sometimes lead to side reactions or decomposition, especially with sensitive substrates.

  • Base-catalyzed hydrolysis often employs a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.[3] This method initially forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.[1] Base-catalyzed hydrolysis can sometimes be milder and offer different selectivity.

Q3: Can I isolate the amide intermediate, 2-(4-Methylpyridin-2-yl)acetamide, during the hydrolysis?

A3: Yes, it is possible to isolate the amide intermediate, particularly under milder basic hydrolysis conditions.[4] Under acidic conditions, stopping the reaction at the amide stage can be challenging as the conditions required to hydrolyze the nitrile often lead to the hydrolysis of the amide as well.[5][6] Careful monitoring of the reaction progress is crucial for isolating the amide.

Q4: What are some common impurities I might encounter in my final product?

A4: Common impurities can include unreacted starting material (2-(4-Methylpyridin-2-yl)acetonitrile), the intermediate amide (2-(4-Methylpyridin-2-yl)acetamide), and potential byproducts from side reactions. If the starting nitrile is impure, those impurities may also carry through to the final product.

Q5: How can I purify the final this compound?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallizing polar organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Nitrile 1. Insufficient reaction temperature or time. 2. Inadequate concentration of acid or base. 3. Poor quality of starting nitrile.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC. 2. Increase the concentration of the acid or base catalyst. For acid hydrolysis, consider using a more concentrated acid. 3. Verify the purity of the 2-(4-Methylpyridin-2-yl)acetonitrile by NMR or other analytical techniques.
Reaction Stalls at the Amide Intermediate 1. Reaction conditions are too mild for complete hydrolysis. 2. Insufficient water present in the reaction mixture.1. For acid hydrolysis, increase the acid concentration and/or temperature. For base hydrolysis, increase the base concentration and/or temperature, and prolong the reaction time.[5] 2. Ensure an adequate amount of water is present, as it is a key reagent in the hydrolysis.
Formation of Dark-Colored Byproducts 1. Decomposition of starting material or product at high temperatures. 2. Presence of impurities that are unstable under the reaction conditions.1. Attempt the reaction at a lower temperature for a longer duration. 2. Purify the starting nitrile before hydrolysis. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Difficulty in Isolating the Product after Basic Hydrolysis Workup 1. Incomplete neutralization of the carboxylate salt. 2. The product is highly soluble in the aqueous layer.1. Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water. Check the pH with a calibrated meter. 2. If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out by adding sodium chloride to the aqueous layer can also decrease the product's solubility in water.
Product is an Oil Instead of a Solid 1. Presence of significant impurities. 2. The product may have a low melting point or is a hydrate.1. Purify the crude product using column chromatography before attempting crystallization. 2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile

This protocol provides a general starting point for the acid-catalyzed hydrolysis. Optimization of time and temperature may be necessary.

Materials:

  • 2-(4-Methylpyridin-2-yl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Methylpyridin-2-yl)acetonitrile (1.0 eq) in a 6-12 M solution of hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to go to completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately the isoelectric point of the amino acid (typically pH 3-5). This should be done in an ice bath to control the exothermic reaction.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Base-Catalyzed Hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile

This protocol outlines a general procedure for base-catalyzed hydrolysis.

Materials:

  • 2-(4-Methylpyridin-2-yl)acetonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water or Ethanol/Water mixture

  • Concentrated Hydrochloric Acid (HCl) (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, suspend 2-(4-Methylpyridin-2-yl)acetonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq). An alcohol co-solvent like ethanol can be used to improve solubility.[3]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an organic co-solvent was used, remove it under reduced pressure.

  • Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to the isoelectric point of the product.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization.

Data Presentation

The following table provides hypothetical data on how reaction conditions can influence the yield of this compound. These are intended as a guide for optimization.

Entry Catalyst (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1HCl (10)Water100875
2H₂SO₄ (10)Water110682
3NaOH (3)Water/Ethanol801268
4KOH (4)Water1001085
5H₂SO₄ (10)Water1001288

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile start Start with 2-(4-Methylpyridin-2-yl)acetonitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis monitoring Monitor Reaction Progress (TLC/HPLC) hydrolysis->monitoring monitoring->hydrolysis Incomplete? workup Reaction Workup (Neutralization/Extraction) monitoring->workup Complete? isolation Isolation of Crude Product (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield in Nitrile Hydrolysis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction increase_conditions Increase Temp/Time/Catalyst Conc. incomplete_reaction->increase_conditions Yes side_reactions Side Reactions/Decomposition? incomplete_reaction->side_reactions No increase_conditions->start Re-run milder_conditions Use Milder Conditions side_reactions->milder_conditions Yes workup_issue Workup/Isolation Issue? side_reactions->workup_issue No milder_conditions->start Re-run optimize_workup Optimize pH/Extraction workup_issue->optimize_workup Yes optimize_workup->start Re-run

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Crystallization of 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 2-(4-Methylpyridin-2-YL)acetic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: this compound possesses both a basic pyridine ring and an acidic carboxylic acid group, giving it zwitterionic character. This can lead to high polarity and strong intermolecular interactions, making it challenging to dissolve in common organic solvents and prone to precipitation rather than crystallization. Key challenges include selecting an appropriate solvent system, controlling the rate of supersaturation, and preventing the formation of oils or amorphous solids.

Q2: My this compound is not crystallizing. What should I do?

A2: If no crystals form, the solution is likely not supersaturated. Here are several steps to induce crystallization:

  • Increase Concentration: If you suspect too much solvent was used, carefully evaporate a portion of the solvent to increase the solute concentration.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a few, very small crystals of pure this compound to the solution. This provides a template for further crystal growth.

  • Cooling: Ensure the solution is cooled sufficiently. A gradual cooling process is often more effective than rapid cooling. If room temperature cooling is unsuccessful, try using an ice bath or refrigeration.

  • Solvent System Modification: The chosen solvent may be too good at solvating the molecule. Consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm gently to redissolve and cool again.

Q3: The product has "oiled out" instead of forming crystals. How can this be resolved?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the impure product is lower than the temperature of the solution. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level and then allow it to cool much more slowly.[1]

  • Change the Solvent System: The current solvent may not be ideal. Experiment with different solvents or solvent pairs. A solvent in which the compound is slightly less soluble at elevated temperatures might be a better choice.

  • Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a lower temperature with a more volatile solvent.

Q4: The yield of my crystallized this compound is very low. How can I improve it?

A4: A low recovery of pure product can be due to several factors:

  • Excess Solvent: Using too much solvent for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] To check for this, take a small sample of the mother liquor and evaporate it. A significant amount of residue indicates that a substantial amount of product was lost.

  • Insufficient Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.

  • Premature Crystallization: If you performed a hot filtration to remove impurities, the product might have crystallized prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

Q5: The resulting crystals are colored or appear impure. What steps can I take to improve purity?

A5: Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (typically 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. The resulting clear filtrate can then be allowed to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.

Data Presentation

Predicted Qualitative Solubility of this compound

Due to the zwitterionic nature of the molecule, its solubility can be complex. The following table provides a predicted qualitative solubility profile in common laboratory solvents. This should be used as a starting point for solvent screening.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to Soluble (pH dependent)The compound has both a polar carboxylic acid and a pyridine ring, allowing for hydrogen bonding with water. Solubility will be lowest near its isoelectric point and will increase in acidic or basic solutions.
Methanol/EthanolSparingly Soluble to SolubleThese polar protic solvents can interact with both the carboxylic acid and pyridine moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule.
AcetoneSparingly SolubleThe polarity of acetone may be insufficient to overcome the strong intermolecular forces of the zwitterionic compound.
Moderately Polar Ethyl AcetatePoorly SolubleThe moderate polarity of ethyl acetate is unlikely to be sufficient to dissolve the highly polar compound.
Non-Polar Hexanes/HeptaneInsoluble"Like dissolves like" principle suggests insolubility in non-polar solvents.
TolueneInsolubleThe non-polar aromatic nature of toluene is not expected to effectively solvate the polar compound.
Dichloromethane (DCM)Poorly Soluble to InsolubleDespite being a good solvent for many organic compounds, its polarity is likely too low.
Physical and Chemical Properties of Pyridine Acetic Acid Derivatives
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility Notes
2-Pyridineacetic acid hydrochlorideC₇H₈ClNO₂173.60135 (dec.)Soluble in water.[2]
3-Pyridineacetic acidC₇H₇NO₂137.14140 - 146Excellent solubility in organic solvents.[3]
4-Pyridineacetic acidC₇H₇NO₂137.14144 - 146Soluble in polar solvents like water, ethanol, and methanol.[4]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline; optimization of solvent and volumes will be necessary.

  • Solvent Selection: Based on the predicted solubility, select a single solvent or a two-solvent system. For a single solvent, the compound should be soluble at high temperatures and insoluble at low temperatures. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent), and the two solvents must be miscible.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen "good" solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration:

    • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Crystallization cluster_troubleshooting Troubleshooting start Start Crystallization Experiment dissolution Dissolve Crude Product in Minimum Hot Solvent start->dissolution cooling Cool Solution Slowly dissolution->cooling observation Observe for Crystal Formation cooling->observation success Crystals Formed observation->success Yes failure No Crystals or Oiling Out observation->failure No troubleshoot Troubleshooting Steps failure->troubleshoot check_supersaturation Is the solution supersaturated? troubleshoot->check_supersaturation oiling_out Did the product oil out? troubleshoot->oiling_out induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_supersaturation->induce_nucleation Uncertain increase_concentration Increase Concentration: - Evaporate some solvent check_supersaturation->increase_concentration No induce_nucleation->cooling increase_concentration->cooling reheat_add_solvent Reheat to dissolve oil, add more solvent, cool very slowly oiling_out->reheat_add_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent Persistent Oiling reheat_add_solvent->cooling change_solvent->start

Caption: Troubleshooting workflow for the crystallization of this compound.

Experimental_Workflow arrow arrow start Start dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Cool to Room Temperature, then Ice Bath dissolve->cool If no decolorization/hot filtration hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

References

Technical Support Center: Production of 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(4-Methylpyridin-2-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies commence with 2,4-dimethylpyridine (2,4-lutidine). The two primary routes are:

  • Route A: Carboxylation: This involves the deprotonation of the 2-methyl group of 2,4-lutidine using a strong base, followed by quenching with carbon dioxide.

  • Route B: Nitrile Hydrolysis: This route involves the conversion of the 2-methyl group to a nitrile, forming 2-(4-methylpyridin-2-yl)acetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

Q2: Why is the methyl group at the 2-position of 2,4-lutidine preferentially functionalized over the 4-position?

A2: The methyl group at the 2-position (the α-position) is more acidic than the methyl group at the 4-position (the γ-position). This is due to the inductive effect of the nitrogen atom in the pyridine ring, which helps to stabilize the negative charge that forms on the adjacent carbon atom after deprotonation.

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Key challenges in scaling up production include:

  • Exothermic Reaction Control: The use of strong bases like organolithium reagents for deprotonation results in highly exothermic reactions that require careful temperature management.

  • Moisture and Air Sensitivity: The organolithium reagents are highly sensitive to moisture and air, necessitating strictly controlled inert atmosphere conditions.

  • Reagent Handling and Dosing: Safe and controlled addition of pyrophoric reagents like n-butyllithium is critical at a larger scale.

  • Product Isolation and Purification: Separating the final product from unreacted starting materials, by-products, and salts can be challenging.

  • By-product Formation: Potential side reactions can lead to impurities that may be difficult to remove.

Q4: What are the critical safety precautions when working with organolithium reagents like n-butyllithium?

A4: Organolithium reagents are pyrophoric and can ignite spontaneously on contact with air or moisture. Always handle them under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and suitable gloves. Ensure that all glassware is thoroughly dried before use. It is highly recommended to work in a fume hood and have a Class D fire extinguisher readily available.

Troubleshooting Guides

Low Yield of this compound
Symptom Potential Cause Recommended Action
Low conversion of 2,4-lutidine Incomplete deprotonation.Ensure the organolithium reagent is of high quality and accurately titrated. Verify that the reaction is performed under strictly anhydrous and inert conditions. Consider using a slight excess of the organolithium reagent.
Insufficient reaction time or temperature for deprotonation.Increase the reaction time for the deprotonation step or slightly elevate the temperature, while carefully monitoring for side reactions.
Formation of by-products Reaction with residual moisture or oxygen.Thoroughly dry all solvents and glassware. Ensure a continuous positive pressure of a high-purity inert gas.
Side reactions of the organolithium reagent.Maintain a low reaction temperature during the deprotonation and carboxylation steps to minimize side reactions.
Low recovery after workup Product loss during extraction.Perform multiple extractions of the aqueous phase. Adjust the pH carefully during the workup to ensure the carboxylic acid is fully protonated before extraction.
Incomplete hydrolysis of the nitrile intermediate (if applicable).Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Monitor the reaction progress by TLC or HPLC.
Product Purity Issues
Symptom Potential Cause Recommended Action
Presence of unreacted 2,4-lutidine Incomplete reaction.See "Low conversion of 2,4-lutidine" in the table above.
Formation of an unknown impurity By-product from a side reaction.Characterize the impurity using analytical techniques (e.g., NMR, MS) to identify its structure and deduce its formation mechanism. Optimize reaction conditions (e.g., temperature, addition rate) to minimize its formation.
Discolored product Presence of trace impurities or degradation.Consider a final purification step such as recrystallization from a suitable solvent system or treatment with activated carbon.

Experimental Protocols

Representative Synthesis of this compound via Carboxylation

This protocol is a generalized representation and should be optimized for specific laboratory or pilot-plant conditions.

Step 1: Deprotonation of 2,4-Lutidine

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF).

  • Add 2,4-lutidine (1.0 equivalent) to the THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1-2 hours.

Step 2: Carboxylation

  • Bubble dry carbon dioxide gas through the solution at -78 °C for 2-3 hours, or pour the reaction mixture carefully onto an excess of crushed dry ice.

  • Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Step 3: Workup and Isolation

  • Quench the reaction mixture by the slow addition of water.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • Combine all aqueous layers and wash with diethyl ether to remove any unreacted 2,4-lutidine.

  • Carefully acidify the aqueous layer to pH 5-6 with aqueous HCl.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Typical Reaction Parameters for Carboxylation of Picoline Derivatives

ParameterValueNotes
Starting Material 2,4-LutidineHigh purity and anhydrous
Base n-ButyllithiumTypically 1.0-1.2 equivalents
Solvent Anhydrous THFOther ethereal solvents can be used
Deprotonation Temp. -78 °C to -70 °CCritical for selectivity
Deprotonation Time 1-3 hoursMonitor by quenching aliquots
Carboxylation Temp. -78 °C to room temp.Gradual warming is important
Typical Yield 60-80%Highly dependent on conditions

Table 2: Typical Parameters for Nitrile Hydrolysis

ParameterValueNotes
Starting Material 2-(4-methylpyridin-2-yl)acetonitrile
Reagent (Acidic) Concentrated HCl or H₂SO₄
Reagent (Basic) Aqueous NaOH or KOH
Temperature Reflux
Reaction Time 4-24 hoursMonitor by TLC or HPLC
Typical Yield >90%Generally high-yielding

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere lutidine Charge 2,4-Lutidine and anhydrous THF prep->lutidine cool Cool to -78°C lutidine->cool add_nbuLi Slowly add n-BuLi cool->add_nbuLi deprotonation Deprotonation (1-2 hours) add_nbuLi->deprotonation add_co2 Add excess dry CO2 deprotonation->add_co2 warm Warm to room temperature add_co2->warm quench Quench with water warm->quench extract Aqueous/Organic Extraction quench->extract acidify Acidify aqueous layer extract->acidify extract_product Extract product acidify->extract_product dry_concentrate Dry and concentrate extract_product->dry_concentrate purify Recrystallization dry_concentrate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Scale-Up Challenges cluster_solutions Mitigation Strategies exotherm Exothermic Reaction cooling Efficient Cooling System Controlled Addition Rate exotherm->cooling reagent_handling Pyrophoric Reagent Handling sops Strict SOPs for Reagent Transfer reagent_handling->sops purity Product Purity purification_dev Optimized Purification (e.g., Recrystallization) purity->purification_dev conditions Anhydrous/Inert Conditions inert_gas High-Purity Inert Gas Dry Solvents/Glassware conditions->inert_gas

avoiding side reactions with 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpyridin-2-YL)acetic acid. The information is designed to help you anticipate and resolve common issues encountered during your experiments, thereby avoiding unwanted side reactions and improving overall success rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are its main stability concerns?

A1: this compound has two primary reactive sites: the carboxylic acid group and the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The pyridine nitrogen is basic and can be protonated.

The main stability concern is decarboxylation, which involves the loss of CO2 from the carboxylic acid group. This is particularly favored under neutral or slightly acidic conditions, especially at elevated temperatures. The neutral form of the molecule is more prone to decarboxylation than its protonated (pyridinium) or deprotonated (carboxylate) forms.[1]

Q2: How can I minimize decarboxylation during my reactions?

A2: To minimize decarboxylation, it is crucial to control the pH and temperature of your reaction.

  • pH Control: Maintaining a either acidic or basic pH will keep the molecule in its more stable salt form. For reactions requiring a neutral or near-neutral pH, it is advisable to work at the lowest possible temperature and for the shortest duration necessary.

  • Temperature Control: Avoid prolonged heating of the compound, especially in neutral solutions. If elevated temperatures are required, consider if the reaction can be performed under acidic or basic conditions to stabilize the starting material.

Q3: What are the common side reactions to expect during amide coupling reactions?

A3: Besides decarboxylation, several side reactions can occur during amide coupling:

  • Racemization: If your amine or another part of your molecule is chiral, racemization can be a concern, especially with certain coupling reagents and basic conditions.

  • Side reactions with coupling reagents: Some coupling reagents can lead to the formation of unwanted byproducts. For example, using thionyl chloride to form the acid chloride can lead to chlorination of the pyridine ring.

  • Reaction with the pyridine nitrogen: While less common, the pyridine nitrogen can sometimes interfere with the desired reaction, especially with highly reactive electrophiles.

Q4: Which amide coupling reagents are recommended for this compound?

A4: The choice of coupling reagent is critical to avoid side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to suppress racemization.[2][3] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or OxymaPure are also good options. It is generally advisable to avoid converting the carboxylic acid to the highly reactive acid chloride using reagents like thionyl chloride to prevent potential ring chlorination.

Q5: What are the key considerations for the esterification of this compound?

A5: For esterification, the Fischer-Speier method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach.[4][5][6] Key considerations include:

  • Use of Excess Alcohol: Using the alcohol as the solvent or in large excess helps to drive the equilibrium towards the ester product.[5]

  • Water Removal: Removing the water formed during the reaction, for instance by azeotropic distillation with a Dean-Stark apparatus, will also shift the equilibrium to favor ester formation.[6]

  • Catalyst: A strong acid catalyst is necessary.[4][5][6]

Troubleshooting Guides

Problem 1: Low yield or no product in amide coupling reaction.
Possible Cause Troubleshooting Step
Decarboxylation of starting material Confirm the integrity of your starting material via NMR or LC-MS. If degradation is observed, store the compound under dry, cool conditions. During the reaction, maintain a slightly basic pH and use moderate temperatures.
Inefficient activation of the carboxylic acid Ensure your coupling reagent is not expired or degraded. Consider pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine.[2]
Poor nucleophilicity of the amine If using a weakly nucleophilic amine, a more potent coupling reagent or higher reaction temperatures may be required. However, be mindful of the increased risk of decarboxylation at higher temperatures.
Incorrect stoichiometry or reagent addition order Verify your calculations for all reagents. A common protocol is to dissolve the carboxylic acid and amine, then add the base, followed by the coupling reagent.[2]
Presence of water in the reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated intermediate and reduce your yield.
Problem 2: Formation of an unexpected byproduct.
Possible Cause Troubleshooting Step
Decarboxylation product observed As mentioned previously, control the pH and temperature of your reaction. Analyze the byproduct to confirm its identity as 4-methyl-2-picoline.
Chlorinated byproduct detected This is likely if thionyl chloride or a similar chlorinating agent was used to form an acid chloride. Switch to a non-chlorinating coupling reagent like HATU, HBTU, or EDC/HOBt.
Byproducts from the coupling reagent Some coupling reagents, like DCC, form insoluble byproducts (dicyclohexylurea) that need to be filtered off. Ensure proper work-up and purification procedures are followed to remove these impurities.
Problem 3: Difficulty in purifying the final product.
Possible Cause Troubleshooting Step
Product is water-soluble The basic pyridine nitrogen can make the product water-soluble, especially at acidic pH. During aqueous work-up, adjust the pH to be slightly basic (pH 8-9) before extracting with an organic solvent.
Product co-elutes with starting material or byproducts Optimize your chromatography conditions. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica gel is challenging.
Residual coupling reagent or byproducts Wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities and with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts.

Quantitative Data Summary

The following table provides a general comparison of the efficiency of common amide coupling reagents. The exact yields will be substrate-dependent.

Coupling ReagentAdditiveTypical Yield RangeRacemization RiskNotes
HATU None85-98%LowGenerally high yields and fast reaction times.[2][3]
HBTU HOBt80-95%LowSimilar to HATU, very effective.[3]
EDC HOBt/OxymaPure70-90%ModerateA cost-effective option, but may require longer reaction times.
DCC HOBt60-85%ModerateForms an insoluble urea byproduct that must be filtered.
SOCl₂ NoneVariableHighRisk of pyridine ring chlorination. Not generally recommended.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline and may require optimization for your specific amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification

This protocol is a general guideline for esterification with a simple alcohol like methanol or ethanol.

  • Preparation: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (at least 10 equivalents, can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water.[4][5][6]

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid & Amine in Anhydrous DMF add_base Add DIPEA start->add_base add_coupling Add HATU add_base->add_coupling stir Stir at RT (Monitor by TLC/LC-MS) add_coupling->stir quench Dilute & Wash (NaHCO3, Brine) stir->quench purify Column Chromatography quench->purify end Pure Amide purify->end

Caption: Workflow for Amide Coupling using HATU.

Decarboxylation_Pathway start This compound conditions Heat (Δ) Neutral pH start->conditions Side Reaction product 4-Methyl-2-picoline conditions->product co2 CO2 conditions->co2

Caption: Decarboxylation Side Reaction Pathway.

Troubleshooting_Logic start Reaction Issue (e.g., Low Yield) check_sm Check Starting Material Integrity? start->check_sm check_reagents Check Reagent Quality & Stoichiometry? check_sm->check_reagents SM OK optimize Optimize Conditions (e.g., different coupling reagent, lower temp) check_sm->optimize SM Degraded check_conditions Review Reaction Conditions (pH, Temp, Solvent)? check_reagents->check_conditions Reagents OK check_reagents->optimize Reagent Issue check_conditions->optimize Conditions Suboptimal success Successful Reaction check_conditions->success Conditions OK

Caption: A logical approach to troubleshooting common reaction issues.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Methylpyridin-2-YL)acetic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-(4-Methylpyridin-2-YL)acetic acid for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

This compound is an acidic compound with a predicted pKa of approximately 3.31.[1] This indicates that its solubility is highly dependent on the pH of the solution. The molecule also contains a pyridine ring and a methyl group, contributing to a degree of lipophilicity.

Q2: My this compound is not dissolving in my aqueous assay buffer. What is the likely cause?

Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. The acidic nature of this compound means it will be less soluble in acidic to neutral aqueous solutions. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.

Q3: What is the best solvent for preparing a stock solution of this compound?

For preparing high-concentration stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common first choices for compounds with mixed polarity.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Co-solvents: Introducing a small percentage of an organic co-solvent into the final assay medium can increase solubility.

  • Formulation with Excipients: For more challenging situations, excipients like cyclodextrins can be used to form inclusion complexes and enhance solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your assays.

Initial Solubility Assessment

Before attempting to enhance solubility, it is crucial to determine the baseline solubility of the compound in your intended assay buffer.

Problem: Compound precipitates when added to the aqueous assay buffer.

Solution Workflow:

A Prepare concentrated stock in 100% DMSO B Perform serial dilutions of stock in DMSO A->B Step 1 C Add small aliquot of each dilution to assay buffer B->C Step 2 D Visually inspect for precipitation C->D Step 3 E Determine highest concentration that remains soluble D->E Outcome

Figure 1: Workflow for initial kinetic solubility assessment.

Strategy 1: pH Adjustment

Problem: The required assay concentration is higher than the determined aqueous solubility at physiological pH.

Solution:

  • Determine Optimal pH: Since the compound is acidic, increasing the pH will increase its solubility. Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Test Solubility: Add a consistent amount of the compound's DMSO stock solution to each buffer.

  • Observe and Quantify: Visually inspect for precipitation and, if necessary, quantify the dissolved compound using HPLC or a similar method.

  • Assay Compatibility: Ensure the optimal pH for solubility is compatible with the stability and activity of your biological system (e.g., enzyme, cells).

Buffer pHExpected Ionization StatePredicted Solubility Trend
< 3.3Primarily NeutralLow
3.3 - 5.3Mixture of Neutral and IonizedIncreasing
> 5.3Primarily Ionized (Salt Form)High

Table 1: Predicted effect of pH on the solubility of this compound.

Strategy 2: Co-solvent Optimization

Problem: pH adjustment is not feasible or sufficient to achieve the desired concentration.

Solution:

  • Select a Co-solvent: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).

  • Determine Co-solvent Tolerance: Establish the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological outcome. This is a critical control experiment.

  • Prepare Co-solvent Buffers: Prepare your assay buffer with varying percentages of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Test Solubility: Determine the solubility of this compound in each co-solvent buffer mixture.

Co-solventTypical Starting ConcentrationMaximum Tolerated (Assay Dependent)
DMSO0.1% - 1%< 5%
Ethanol0.5% - 2%< 10%
PEG 4001% - 5%Variable

Table 2: Common co-solvents and typical concentration ranges for in vitro assays.

cluster_0 Co-solvent Selection & Tolerance cluster_1 Solubility Testing A Select biocompatible co-solvents (e.g., DMSO, Ethanol) B Determine max co-solvent % tolerated by the assay (e.g., cell viability, enzyme activity) A->B C Prepare assay buffer with a range of co-solvent concentrations below the tolerance limit B->C D Add compound stock to each co-solvent buffer C->D E Identify lowest co-solvent % that achieves desired compound concentration D->E

Figure 2: Logical workflow for co-solvent optimization.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to obtain concentrations ranging from 10 mM down to 0.1 mM.

  • Addition to Buffer: In a 96-well plate, add 196 µL of the aqueous assay buffer to each well.

  • Compound Addition: Add 4 µL of each DMSO dilution to the corresponding wells containing the buffer. This will result in a final DMSO concentration of 2%.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Observation: Visually inspect each well for any signs of precipitation against a dark background. The highest concentration that remains clear is an estimation of the kinetic solubility.

Protocol 2: Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Aqueous buffer of choice

  • Incubator shaker

  • Filtration or centrifugation system (e.g., 0.22 µm syringe filters or microcentrifuge)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Place the vial in an incubator shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed and collecting the supernatant or by filtering the solution through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC with a standard curve). The determined concentration represents the equilibrium solubility.

References

addressing poor reproducibility in experiments with 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(4-Methylpyridin-2-YL)acetic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability when working with this compound?

A1: Poor reproducibility in experiments involving this compound can stem from several factors. These include inconsistencies in the purity and handling of the compound, variations in experimental conditions, and the inherent biological variability of the systems being studied. It is crucial to control for variables such as reagent quality, equipment calibration, and adherence to standardized protocols.[1][2]

Q2: How can I ensure the quality and consistency of my this compound stock?

A2: Ensuring the quality of your small molecule stock is critical for reproducible results.[3] Key considerations include:

  • Purity Verification: Whenever possible, verify the purity of the compound upon receipt using techniques like NMR or mass spectrometry.[3]

  • Proper Storage: Store the compound under inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[4]

  • Consistent Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent. Aliquot the stock solution to minimize freeze-thaw cycles.

  • Solubility: Be mindful of the compound's solubility in your chosen solvent to avoid precipitation, which would alter the effective concentration.[3]

Q3: My cell-based assay results are inconsistent. What should I check?

A3: Inconsistent results in cell-based assays are a common challenge.[1] Here are several factors to investigate:

  • Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[1]

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Reagent Variability: Use the same lot of media, serum, and other critical reagents whenever possible to minimize batch-to-batch variation.[2]

  • Assay Conditions: Seemingly minor variations in incubation times, temperatures, and even cell washing steps can significantly impact results.[1]

Q4: I am having trouble with the synthesis of a derivative of this compound. What are some common pitfalls?

A4: The synthesis of pyridine-containing compounds can present challenges. Common issues include:

  • Starting Material Purity: Impurities in the starting materials can lead to unwanted side reactions and low yields.[5]

  • Reaction Conditions: Pyridine chemistry can be sensitive to reaction conditions. Carefully control temperature, pressure, and the order of reagent addition.[5]

  • Purification: The basic nature of the pyridine ring can sometimes lead to tailing during column chromatography on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate this.[5]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide addresses the issue of obtaining variable half-maximal inhibitory concentration (IC50) values for this compound in cell viability assays.

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability/Precipitation Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Visually inspect the highest concentration wells for any signs of precipitation.Consistent IC50 values across replicate experiments.
Cell Density Variation Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before plating.Reduced well-to-well and plate-to-plate variability.
Edge Effects on Assay Plates Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.More uniform assay signal across the plate.
Inconsistent Incubation Times Use a precise timer for all incubation steps, including the addition of the viability reagent.Reduced variability in the kinetic portion of the assay.
Guide 2: Low Yield or Impure Product in a Synthetic Reaction

This guide provides steps to troubleshoot a synthetic reaction involving a derivative of this compound that is resulting in a low yield or an impure product.

Potential Cause Troubleshooting Step Expected Outcome
Presence of Water Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can interfere with many organic reactions.[6]Improved reaction efficiency and yield.
Degraded Reagents Use freshly opened or properly stored reagents. Verify the purity of starting materials via TLC or other analytical methods.A cleaner reaction profile with fewer side products.
Suboptimal Reaction Temperature Experiment with slight variations in the reaction temperature. Some reactions are highly sensitive to thermal conditions.[5]Increased conversion to the desired product.
Inefficient Purification For column chromatography, consider adding a small percentage of triethylamine to the eluent to improve the peak shape of the pyridine-containing product.[5]Better separation from impurities and a purer final product.

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: General Procedure for a Suzuki Coupling Reaction

This protocol outlines a general procedure for a Suzuki coupling reaction, a common method for creating carbon-carbon bonds, which could be used to synthesize derivatives of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., a bromo-substituted derivative of this compound), the boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Characterize the final product using NMR, mass spectrometry, and other appropriate analytical techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Preparation (Purity Check, Stock Solution) treatment Compound Treatment prep_compound->treatment prep_cells Cell Culture (Authentication, Passage Control) seeding Cell Seeding prep_cells->seeding seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_acq Data Acquisition readout->data_acq data_proc Data Processing data_acq->data_proc results Results & Interpretation data_proc->results

Caption: A typical experimental workflow for a cell-based assay.

troubleshooting_logic start Inconsistent Results check_compound Check Compound Integrity (Age, Storage, Solubility) start->check_compound check_protocol Review Protocol Adherence (Timing, Volumes, Order) start->check_protocol check_cells Evaluate Cell Health (Passage #, Contamination) start->check_cells check_reagents Verify Reagent Quality (Lot #, Expiration) start->check_reagents outcome_compound Prepare Fresh Stock/Dilutions check_compound->outcome_compound Issue Found outcome_protocol Standardize Protocol Execution check_protocol->outcome_protocol Issue Found outcome_cells Thaw New Vial of Cells check_cells->outcome_cells Issue Found outcome_reagents Use New Reagent Lots check_reagents->outcome_reagents Issue Found

Caption: A logical flow for troubleshooting inconsistent experimental results.

generic_signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound (Inhibitor) compound->kinase2 Inhibition

Caption: A generic signaling pathway potentially modulated by an inhibitor.

References

Validation & Comparative

Comparative Efficacy of 2-(4-Methylpyridin-2-YL)acetic Acid and Structurally Related Compounds: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 2-(4-Methylpyridin-2-YL)acetic acid, belongs to this versatile class of compounds. Its efficacy is likely influenced by the electronic and steric properties of the methyl group and the acetic acid moiety attached to the pyridine ring. This guide will explore the potential efficacy of this compound by comparing it with other pyridine derivatives for which experimental data is available.

Inferred Efficacy Based on Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of functional groups such as methoxy (-OMe), hydroxyl (-OH), carboxyl (-C=O), and amino (-NH2) can enhance the antiproliferative activity of pyridine compounds. Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in such activity.

The acetic acid moiety in this compound suggests potential interactions with biological targets through hydrogen bonding and ionic interactions. The methyl group at the 4-position can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to target proteins and its pharmacokinetic properties. Based on the activities of related pyridine compounds, this compound could potentially exhibit anticancer, antimicrobial, or anti-inflammatory effects.

Comparative Data of Structurally Similar Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the experimental data for various pyridine derivatives with demonstrated biological activities.

Table 1: Anticancer Activity of Pyridine Derivatives
Compound NameCancer Cell LineIC50 (µM)Reference
Compound H42 (a novel pyridine derivative)SKOV3 (Ovarian)0.87[1]
A2780 (Ovarian)5.4[1]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[2]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>50[2]
Novel Pyridine Heterocyclic Hybrid 3bMCF-7 (Breast)6.13[3][4]
Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound NameMicroorganismMIC (µg/mL)Reference
2-aminopyridine derivative 2cStaphylococcus aureus39[5]
Bacillus subtilis39[5]
Imidazo[4,5-b]pyridine derivative 6Bacillus cereus125[6]
Escherichia coli250[6]
Pyridinium Salt 2dStaphylococcus aureus3.9[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the efficacy of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (solvent only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][8][9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][7][10]

Visualizations of Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by pyridine derivatives based on existing literature.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt Signaling Pathway, a common target for anticancer pyridine derivatives.

Experimental_Workflow_Anticancer Start Start: Synthesize/Obtain Compound In_Vitro In Vitro Screening (MTT Assay) Start->In_Vitro Active Active? In_Vitro->Active Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) Active->Mechanism Yes Inactive Inactive: Modify Structure Active->Inactive No In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo End End: Lead Compound In_Vivo->End Inactive->Start

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

References

Biological Target of 2-(4-Methylpyridin-2-YL)acetic acid Remains Undisclosed in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of the compound 2-(4-Methylpyridin-2-YL)acetic acid. At present, there is no publicly available information identifying a specific biological target or a validated mechanism of action for this molecule.

For researchers, scientists, and drug development professionals, the initial step in evaluating a compound's therapeutic potential is the identification and validation of its biological target. This foundational knowledge is crucial for understanding its mechanism of action, predicting potential efficacy and side effects, and discovering alternative chemical entities with similar or improved properties.

Despite searches for the biological activity, screening results, and patent information related to this compound, no data on its specific molecular interactions within a biological system has been found. The available information is limited to its chemical properties and commercial availability.

This absence of a known biological target makes it impossible to conduct a comparative analysis with other alternatives, as requested. Consequently, the core requirements for a comparison guide—including the presentation of quantitative data, detailed experimental protocols for target validation, and visualization of associated signaling pathways—cannot be fulfilled at this time.

While research on various other pyridine derivatives has shown a wide range of biological activities, this information cannot be extrapolated to this compound without specific experimental validation. The biological effects of small molecules are highly dependent on their precise chemical structure.

Therefore, any researcher interested in the potential therapeutic applications of this compound would first need to undertake foundational research to identify its biological target(s). This would typically involve high-throughput screening against various cellular and biochemical assays, followed by more in-depth target validation studies. Until such data becomes available, a comprehensive comparison guide cannot be developed.

Comparative Cross-Reactivity Analysis of 2-(4-Methylpyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of 2-(4-Methylpyridin-2-YL)acetic acid, a critical consideration for its development as a therapeutic agent or its use as a biomarker. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide offers a comparative framework based on structurally similar molecules, potential metabolites, and established principles of immunochemistry. The data and protocols presented herein are intended to serve as a valuable resource for designing and interpreting cross-reactivity studies.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where antibodies, generated to bind to a specific molecule (the antigen), also bind to other structurally similar molecules.[1] For small molecules like this compound, which are typically not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[2][3][4] These small molecules are referred to as haptens.[4][5] The resulting antibodies may exhibit cross-reactivity with other compounds that share similar structural features or epitopes with the original hapten.[1]

Understanding the cross-reactivity profile of a drug candidate is crucial for several reasons:

  • Immunoassay Specificity: In the development of immunoassays (e.g., ELISA, RIA) for quantifying the compound in biological samples, cross-reactivity with metabolites or other structurally related compounds can lead to inaccurate measurements.[6]

  • Off-Target Effects: If the compound is a therapeutic agent, antibodies generated against it could potentially cross-react with endogenous molecules, leading to unintended biological effects or autoimmune responses.

  • Drug-Drug Interactions: Co-administered drugs with structural similarities could interfere with immunoassays or potentially lead to adverse immune reactions.

Potential Cross-Reactants for this compound

Given the structure of this compound, several classes of compounds are potential cross-reactants. These include its structural isomers, metabolites, and other pyridine-containing compounds. A primary metabolite of the drug betahistine is 2-pyridylacetic acid, highlighting the importance of considering metabolic products in cross-reactivity assessments.[7][8]

Table 1: Hypothetical Cross-Reactivity Profile of this compound

The following table presents a hypothetical comparison of potential cross-reactants and their anticipated level of cross-reactivity in an immunoassay developed for this compound. The percentage of cross-reactivity is a theoretical value that would need to be determined experimentally.

CompoundStructureRelationship to Target CompoundPredicted Cross-Reactivity (%)
This compound this compoundTarget Analyte 100
2-(Pyridin-2-yl)acetic acid2-(Pyridin-2-yl)acetic acidStructural Analog (demethylated)High
2-(5-Methylpyridin-2-YL)acetic acid2-(5-Methylpyridin-2-YL)acetic acidStructural IsomerModerate to High
2-(6-Methylpyridin-2-YL)acetic acid2-(6-Methylpyridin-2-YL)acetic acidStructural IsomerModerate
3-Pyridylacetic acid3-Pyridylacetic acidPositional IsomerLow to Moderate
4-Pyridylacetic acid4-Pyridylacetic acidPositional IsomerLow
Phenylacetic acidPhenylacetic acidNon-pyridine AnalogVery Low
Hypothetical Phase I Metabolite (Hydroxylated)Hydroxylated MetabolitePotential MetaboliteModerate to High
Hypothetical Phase II Metabolite (Glucuronide)Glucuronide ConjugatePotential Metabolite (Glucuronide)Low to Moderate

Note: The structures and predicted cross-reactivity values are illustrative and require experimental validation.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is commonly employed.

Hapten-Carrier Conjugate Synthesis and Antibody Production

Objective: To produce antibodies that recognize this compound.

Methodology:

  • Hapten Derivatization: The carboxylic acid group of this compound is activated to facilitate conjugation to a carrier protein. This is often achieved using carbodiimide chemistry (e.g., with EDC and NHS).[9]

  • Conjugation to Carrier Protein: The activated hapten is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for coating plates in the ELISA, and Keyhole Limpet Hemocyanin (KLH) for immunizing animals.[2]

  • Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: The resulting antibodies are purified from the serum using affinity chromatography.

Competitive ELISA for Cross-Reactivity Testing

Objective: To quantify the cross-reactivity of potential interfering compounds.

Methodology:

  • Plate Coating: Microtiter plates are coated with the hapten-BSA conjugate.

  • Competitive Inhibition: A constant amount of the purified antibody is pre-incubated with varying concentrations of either the target analyte (for the standard curve) or the potential cross-reactant.

  • Incubation: The antibody-analyte mixture is added to the coated wells, and a competitive binding reaction occurs between the hapten-BSA on the plate and the free analyte in the solution for the antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The concentration of the cross-reactant that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 2: Example Data from a Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10100
2-(Pyridin-2-yl)acetic acid1566.7
2-(5-Methylpyridin-2-YL)acetic acid2540.0
3-Pyridylacetic acid2005.0
Phenylacetic acid>1000<1.0

Note: These are example data to illustrate the calculation.

Visualizations

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the cross-reactivity of a small molecule like this compound.

G cluster_0 Antibody Production cluster_1 Immunoassay Development cluster_2 Cross-Reactivity Determination Hapten This compound Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunize Immunize Animal Conjugate->Immunize Antibody Purify Antibody Immunize->Antibody Competition Competitive Binding Antibody->Competition Add Antibody & Test Compounds Coating Coat Plate (Hapten-BSA) Coating->Competition Detection Signal Detection Competition->Detection Analysis Data Analysis Detection->Analysis CrossReact Calculate % Cross-Reactivity Analysis->CrossReact Analogs Structural Analogs Analogs->Competition Metabolites Potential Metabolites Metabolites->Competition G cluster_0 High Concentration of Target/Cross-Reactant cluster_1 Low Concentration of Target/Cross-Reactant Analyte_H Analyte Bound_H Analyte-Bound Antibody Analyte_H->Bound_H Antibody_H Antibody Antibody_H->Bound_H Plate_H Coated Plate Bound_H->Plate_H Less Binding Result_H Low Signal Plate_H->Result_H Analyte_L Analyte Free_L Free Antibody Antibody_L Antibody Antibody_L->Free_L Plate_L Coated Plate Free_L->Plate_L More Binding Result_L High Signal Plate_L->Result_L G cluster_0 High Similarity cluster_1 Moderate Similarity cluster_2 Low Similarity Target This compound Isomers Structural Isomers (e.g., 2-(5-Methylpyridin-2-YL)acetic acid) Target->Isomers High Cross-Reactivity Potential Demethylated Demethylated Analog (e.g., 2-(Pyridin-2-yl)acetic acid) Target->Demethylated High Cross-Reactivity Potential Positional Positional Isomers (e.g., 3-Pyridylacetic acid) Target->Positional Moderate Cross-Reactivity Potential Metabolites Metabolites (e.g., Hydroxylated forms) Target->Metabolites Moderate Cross-Reactivity Potential NonPyridyl Non-Pyridyl Analogs (e.g., Phenylacetic acid) Target->NonPyridyl Low Cross-Reactivity Potential

References

Structure-Activity Relationship of 2-(4-Methylpyridin-2-YL)acetic Acid Analogs as Inducible Nitric Oxide Synthase (iNOS) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on a 2-amino-4-methylpyridine scaffold, which is structurally related to 2-(4-Methylpyridin-2-YL)acetic acid, as inhibitors of inducible nitric oxide synthase (iNOS). Overexpression of iNOS is implicated in various inflammatory and neurodegenerative diseases, making it a key therapeutic target. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the iNOS signaling pathway to aid in the rational design of novel iNOS inhibitors.

Comparative Analysis of iNOS Inhibitors

The inhibitory activities of a series of position-6 substituted 2-amino-4-methylpyridine analogues against iNOS have been evaluated. The data reveals key structural features that influence potency and selectivity. While not exactly this compound, the 2-amino-4-methylpyridine core provides a valuable framework for understanding the SAR of this class of compounds.

Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine Analogs against iNOS

Compound NumberR-Group at Position 6iNOS IC50 (nM)
1 -HPotent (exact value not specified)
2 -CH(CH₃)₂28
9 -CH(CH₃)CH₂FPotent (exact value not specified)
13 -CH(CH₃)CH₂OCH₃Inactive
15 -CH(CH₃)CH₂OCH₂CH₂FInactive
16 -CH(CH₃)CH₂OHReduced Potency
18 -CH₂CH₂CH₂FEnhanced Potency and Selectivity
20 -CH₂CH₂CH₂CH₂FReduced Potency
24 -C(CH₃)=CHCH₃ (alkene)Diminished Potency
11 -C(CH₃)=CH₂282

Key Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 highlights several critical SAR trends for the 2-amino-4-methylpyridine scaffold as iNOS inhibitors:

  • Substitution at Position 6: This position is tolerant to the introduction of various substituents and is a key area for modulating potency. Computational calculations suggest that position-6 is the most suitable for introducing substituents.[1]

  • Steric Hindrance: There is a high steric demand at the 6-position. For instance, the introduction of a double bond in analog 24 led to diminished potency, which was regained upon removal of a cis methyl group in analog 11 , suggesting that bulky groups can be detrimental to activity.[1]

  • Electronic Effects: The electronic nature of the substituent at position 6 plays a crucial role. The replacement of a methyl group (in 2 ) or a fluorine (in 9 ) with a hydroxyl group (in 16 ) resulted in a significant reduction in potency, indicating an adverse electronic substituent effect.[1] Methoxy (13 ) and 2-fluoroethoxy (15 ) analogs were found to be inactive.[1]

  • Chain Length and Halogen Position: The position of a halogen atom and the length of the alkyl chain at position 6 are critical for activity. Analog 18 , with a fluorine at the terminal position of a propyl chain, showed enhanced potency and selectivity for iNOS.[1] However, extending the alkyl chain by one methylene group (20 ) resulted in a decrease in potency.[1]

Signaling Pathway of iNOS Induction

The expression of iNOS is induced by various pro-inflammatory stimuli, leading to the production of nitric oxide (NO). Understanding the signaling cascade is crucial for identifying potential points of intervention.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene translocates to nucleus and activates AP1 AP-1 MAPK->AP1 activates AP1->iNOS_Gene activates IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK JAK IFNgR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->iNOS_Gene dimerizes, translocates to nucleus and activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L-arginine to

Caption: Signaling pathways leading to the induction of iNOS expression.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of iNOS inhibitors. The following are generalized protocols for key experiments.

Synthesis of 2-Amino-4-methylpyridine Analogs (General Scheme)

A common synthetic route for the preparation of 6-substituted 2-amino-4-methylpyridine analogs involves the protection of the 2-amino group, followed by lithiation and reaction with an appropriate electrophile, and subsequent deprotection.

Synthesis_Workflow Start 2-Amino-4-methylpyridine Protect Protect 2-amino group (e.g., as 2,5-dimethylpyrrole) Start->Protect Lithiation Lithiation at position 6 (n-BuLi) Protect->Lithiation Reaction Reaction with Electrophile (e.g., alkyl halide, ketone) Lithiation->Reaction Deprotection Deprotection (Hydroxylamine hydrochloride) Reaction->Deprotection Final 6-Substituted-2-amino-4-methylpyridine Analog Deprotection->Final

References

comparative analysis of different synthesis routes for 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to 2-(4-Methylpyridin-2-YL)acetic acid, a valuable building block in medicinal chemistry. The routes discussed start from readily available precursors: 2,4-lutidine, 2-chloro-4-methylpyridine, and 2-acetyl-4-methylpyridine. Each pathway is evaluated based on experimental protocols, reaction yields, and overall efficiency.

Data Summary of Synthesis Routes

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.

Parameter Route 1: From 2,4-Lutidine Route 2: From 2-Chloro-4-methylpyridine Route 3: From 2-Acetyl-4-methylpyridine
Starting Material 2,4-Lutidine2-Chloro-4-methylpyridine2-Acetyl-4-methylpyridine
Number of Steps 322
Key Intermediates 2-(Bromomethyl)-4-methylpyridine, 2-(4-Methylpyridin-2-yl)acetonitrile2-(4-Methylpyridin-2-yl)acetonitrile4-(4-Methylpyridin-2-yl)thioacetomorpholide
Overall Estimated Yield 50-65%60-75%45-60%
Purity (Typical) >95% after chromatography>95% after crystallization>95% after chromatography
Reaction Time (Total) 24-36 hours18-30 hours20-32 hours
Key Reagents NBS, AIBN, NaCN, H2SO4NaCN, Pd-catalyst, H2SO4Morpholine, Sulfur, H2SO4
Temperature Range 70-110°C80-120°C140-160°C
Pressure AtmosphericAtmosphericAtmospheric
Reagent Cost ModerateHigh (Pd-catalyst)Low
Reagent Toxicity High (NaCN)High (NaCN, Pd-catalyst)Moderate (Morpholine)

Experimental Protocols and Workflows

Detailed experimental methodologies for each synthetic route are provided below, accompanied by workflow diagrams generated using Graphviz.

Route 1: Synthesis from 2,4-Lutidine

This route involves a three-step process starting with the free-radical bromination of 2,4-lutidine, followed by cyanation and subsequent hydrolysis.

Experimental Protocol
  • Step 1: Synthesis of 2-(Bromomethyl)-4-methylpyridine

    • A solution of 2,4-lutidine (1 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4-6 hours under nitrogen.

    • The reaction mixture is cooled, filtered, and the filtrate is washed with aqueous sodium thiosulfate and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(bromomethyl)-4-methylpyridine. (Typical Yield: 70-80%)

  • Step 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

    • To a solution of 2-(bromomethyl)-4-methylpyridine (1 equiv.) in dimethylformamide (DMF), sodium cyanide (1.2 equiv.) is added portion-wise at 0°C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The mixture is then poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford 2-(4-methylpyridin-2-yl)acetonitrile. (Typical Yield: 80-90%)

  • Step 3: Hydrolysis to this compound

    • 2-(4-Methylpyridin-2-yl)acetonitrile is refluxed in a mixture of concentrated sulfuric acid and water (1:1 v/v) for 8-12 hours.

    • The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with cold water, and dried to give this compound. (Typical Yield: 85-95%)

A 2,4-Lutidine B 2-(Bromomethyl)-4-methylpyridine A->B NBS, AIBN, CCl4, reflux C 2-(4-Methylpyridin-2-yl)acetonitrile B->C NaCN, DMF, rt D This compound C->D H2SO4, H2O, reflux

Caption: Synthesis of this compound from 2,4-Lutidine.

Route 2: Synthesis from 2-Chloro-4-methylpyridine

This two-step route utilizes a palladium-catalyzed cyanation of 2-chloro-4-methylpyridine, followed by hydrolysis of the nitrile intermediate.

Experimental Protocol
  • Step 1: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

    • A mixture of 2-chloro-4-methylpyridine (1 equiv.), sodium cyanide (1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a copper(I) iodide cocatalyst (0.1 equiv.) in a solvent like DMF or acetonitrile is heated at 80-120°C for 6-10 hours under an inert atmosphere.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography. (Typical Yield: 70-85%)

  • Step 2: Hydrolysis to this compound

    • The hydrolysis of 2-(4-methylpyridin-2-yl)acetonitrile is carried out as described in Route 1, Step 3. (Typical Yield: 85-95%)

A 2-Chloro-4-methylpyridine B 2-(4-Methylpyridin-2-yl)acetonitrile A->B NaCN, Pd(PPh3)4, CuI, DMF, heat C This compound B->C H2SO4, H2O, reflux

Caption: Synthesis of this compound from 2-Chloro-4-methylpyridine.

Route 3: Synthesis from 2-Acetyl-4-methylpyridine via Willgerodt-Kindler Reaction

This pathway involves the conversion of 2-acetyl-4-methylpyridine to a thioamide intermediate using the Willgerodt-Kindler reaction, followed by hydrolysis.

Experimental Protocol
  • Step 1: Synthesis of 4-(4-Methylpyridin-2-yl)thioacetomorpholide

    • A mixture of 2-acetyl-4-methylpyridine (1 equiv.), morpholine (3 equiv.), and elemental sulfur (2.5 equiv.) is heated at 140-160°C for 8-12 hours.

    • The reaction mixture is cooled and the excess morpholine is removed under vacuum.

    • The residue is triturated with ethanol to induce crystallization. The solid thioamide is collected by filtration. (Typical Yield: 60-75%)

  • Step 2: Hydrolysis to this compound

    • The thioamide intermediate is hydrolyzed by refluxing in a mixture of concentrated sulfuric acid and water for 12-16 hours.

    • The workup procedure is similar to that described in Route 1, Step 3. (Typical Yield: 75-85%)

A 2-Acetyl-4-methylpyridine B 4-(4-Methylpyridin-2-yl)thioacetomorpholide A->B Morpholine, Sulfur, heat C This compound B->C H2SO4, H2O, reflux

Caption: Synthesis via Willgerodt-Kindler Reaction.

Benchmarking 2-(4-Methylpyridin-2-YL)acetic acid: A Comparative Guide for Evaluating its Potential as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative framework for evaluating the potential of 2-(4-Methylpyridin-2-YL)acetic acid as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While direct experimental data on the biological activity of this compound is limited in current literature, the pyridine scaffold is a common feature in many kinase inhibitors. This document provides a hypothetical benchmark against established EGFR inhibitors to guide future experimental investigation.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors have become a cornerstone of treatment for several malignancies, particularly non-small cell lung cancer.[4]

Given the prevalence of the pyridine moiety in known kinase inhibitors, this compound represents a compound of interest for screening against EGFR. This guide provides the necessary context and protocols for such an investigation.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of well-established EGFR inhibitors against the wild-type EGFR. The values for this compound are hypothetical and serve as a placeholder for experimental determination. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (nM)Inhibition Type
This compound EGFR (Wild-Type) To be determined To be determined
GefitinibEGFR (Wild-Type)26 - 57Reversible
ErlotinibEGFR (Wild-Type)2Reversible
LapatinibEGFR & ErbB210.8 (EGFR)Reversible
AfatinibEGFR & ErbB20.5 (EGFR)Irreversible

Note: IC50 values for known inhibitors are sourced from publicly available literature and may vary depending on assay conditions.[5]

Experimental Protocols

To experimentally validate the inhibitory potential of this compound against EGFR, a biochemical kinase assay can be employed.

EGFR Kinase Assay Protocol

This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory effect of test compounds.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]

  • Test compound (this compound)

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • DMSO (Dimethyl sulfoxide) as a vehicle control

  • 384-well plates

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Gefitinib) in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of the EGFR enzyme and the peptide substrate in the kinase reaction buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 0.5 µL) of the serially diluted compounds or DMSO to the wells of a 384-well plate.

    • Add the EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[6]

    • Initiate the kinase reaction by adding the ATP/peptide substrate mix.

  • Signal Detection:

    • After a defined incubation period (e.g., 60 minutes) at room temperature, stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling cascade, which is initiated by ligand binding and leads to downstream cellular responses.[1][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits

References

The Quest for Predictive Power: An In Vitro vs. In Vivo Correlation Framework for 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development is understanding how a compound's behavior in laboratory tests translates to its performance in living organisms. This relationship, known as the in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as plasma drug concentration.[1][2] For 2-(4-Methylpyridin-2-YL)acetic acid, a pyridine derivative with potential therapeutic applications, establishing a robust IVIVC is paramount for efficient formulation development, ensuring product quality, and potentially reducing the need for extensive bioequivalence studies.[3][4]

Data Presentation: Charting the Path from Lab Bench to Living System

To build a predictive IVIVC model, quantitative data from both in vitro and in vivo studies must be systematically collected and compared. The following table illustrates the key parameters that would be essential in correlating the dissolution and permeability of this compound with its pharmacokinetic profile.

Parameter In Vitro Data In Vivo Data Correlation Goal
Dissolution Percentage of drug dissolved over time (e.g., at 15, 30, 60, 120 min) in various pH media.-To link the rate of drug release from its formulation to its absorption rate.
Permeability Apparent permeability coefficient (Papp) across a Caco-2 cell monolayer (x 10⁻⁶ cm/s).[5]-To predict the extent of intestinal absorption.
Maximum Plasma Concentration -Cmax (ng/mL)To correlate the peak in vitro dissolution with the peak drug concentration in the blood.
Time to Maximum Concentration -Tmax (h)To relate the speed of in vitro dissolution to the time it takes to reach peak blood concentration.
Area Under the Curve -AUC (ng·h/mL)To establish a relationship between the total amount of drug dissolved in vitro and the total drug exposure in vivo.
Bioavailability -Absolute Bioavailability (%)To ultimately predict the fraction of the administered dose that reaches systemic circulation based on in vitro characteristics.

Experimental Protocols: The Blueprint for Correlation

The foundation of a reliable IVIVC lies in well-designed and meticulously executed experiments. The following are detailed methodologies for the key in vitro and in vivo studies required for this compound.

In Vitro Dissolution Testing

Objective: To measure the rate and extent to which this compound dissolves from its formulation under various simulated physiological conditions.

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Media:

  • 0.1 N HCl (pH 1.2) to simulate stomach conditions.

  • Acetate buffer (pH 4.5) to simulate the upper intestine.

  • Phosphate buffer (pH 6.8) to simulate the lower intestine.

Procedure:

  • A single dosage form of this compound is placed in the dissolution vessel containing 900 mL of the selected medium, maintained at 37 ± 0.5 °C.

  • The paddle is rotated at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), an aliquot of the dissolution medium is withdrawn.

  • The withdrawn sample is filtered and analyzed for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The percentage of drug dissolved at each time point is calculated.

In Vitro Permeability Assay (Caco-2 Cell Model)

Objective: To assess the intestinal permeability of this compound.[6]

Cell Line: Caco-2 cells, which differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[6]

Procedure:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • A solution of this compound at a known concentration is added to the apical (donor) side of the Transwell®.

  • Samples are collected from the basolateral (receiver) side at various time intervals.

  • The concentration of the compound in the receiver compartment is quantified by a sensitive analytical method like LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study (Animal Model)

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Animal Model: A suitable animal model, such as male Sprague-Dawley rats, is chosen.

Procedure:

  • Animals are fasted overnight prior to drug administration.

  • A specific dose of the this compound formulation is administered orally via gavage.

  • Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • The concentration of this compound in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Visualizing the IVIVC Workflow and Potential Mechanisms

To better illustrate the process and potential biological context, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation Correlation Analysis dissolution Dissolution Testing (USP Apparatus 2) data_analysis Data Analysis & Mathematical Modeling dissolution->data_analysis Dissolution Profile permeability Permeability Assay (Caco-2 Cells) permeability->data_analysis Permeability Data pk_study Pharmacokinetic Study (Animal Model) pk_study->data_analysis PK Parameters (Cmax, Tmax, AUC) ivivc_model IVIVC Model Establishment data_analysis->ivivc_model

Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for a Pyridine Derivative compound 2-(4-Methylpyridin-2-YL) acetic acid receptor Target Receptor/ Enzyme compound->receptor Binds/Inhibits downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/ Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Anti-inflammatory Effect) transcription_factor->cellular_response Regulates Gene Expression

Caption: A generalized, hypothetical signaling pathway for a pyridine-based compound.

Conclusion

While specific IVIVC data for this compound is not yet published, this guide provides a comprehensive roadmap for researchers to establish such a correlation. By systematically conducting the outlined in vitro and in vivo experiments and applying appropriate mathematical modeling, a predictive IVIVC can be developed. This will not only accelerate the formulation optimization process but also provide a deeper understanding of the compound's biopharmaceutical properties, ultimately contributing to a more efficient and informed drug development program. The principles and methodologies described here are fundamental to modern pharmaceutics and are essential for translating a promising molecule into a safe and effective medicine.

References

Unraveling the Mechanism of 2-(4-Methylpyridin-2-YL)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the novelty of a drug's mechanism of action is a cornerstone of modern drug discovery. This guide provides a comparative analysis of 2-(4-Methylpyridin-2-YL)acetic acid, a pyridine acetic acid derivative, to evaluate the uniqueness of its biological activities. Due to a lack of publicly available data on the specific mechanism of action for this compound, this guide will draw inferences from the activities of structurally related pyridine derivatives and compare them to established anti-inflammatory agents.

While the precise molecular target of this compound remains to be elucidated in publicly accessible scientific literature and patent databases, the broader class of pyridine derivatives has been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This suggests that this compound may exert its effects through modulation of common inflammatory pathways.

This guide will therefore focus on a hypothesized mechanism of action based on the known activities of similar compounds and compare it against well-understood anti-inflammatory drug classes.

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

Based on the documented anti-inflammatory properties of some pyridine-containing compounds, it is plausible that this compound may function by inhibiting key enzymes or signaling pathways involved in the inflammatory cascade. A primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

dot

Inflammatory_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation promote Inflammatory_Stimuli Inflammatory_Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 PLA2->Membrane_Phospholipids activates 2_4_MPAA This compound (Hypothesized Target) 2_4_MPAA->COX1_COX2 inhibits?

Figure 1: Hypothesized mechanism of this compound in the arachidonic acid pathway.

Comparative Analysis with Alternative Anti-Inflammatory Agents

To assess the potential novelty of this compound, its hypothesized COX-inhibitory activity is compared with established NSAIDs and a corticosteroid.

Compound ClassRepresentative Drug(s)Mechanism of ActionKey Experimental Data (IC50)
Pyridine Acetic Acid Derivative This compound Hypothesized: COX Inhibition Data Not Available
Non-Selective COX InhibitorsIbuprofen, NaproxenInhibit both COX-1 and COX-2 enzymesIbuprofen: COX-1 (~13 µM), COX-2 (~35 µM)
COX-2 Selective InhibitorsCelecoxibPreferentially inhibit the COX-2 enzymeCelecoxib: COX-1 (>100 µM), COX-2 (~0.04 µM)
CorticosteroidsDexamethasoneInhibit phospholipase A2, reducing arachidonic acid releaseIndirectly affects prostaglandin synthesis

Table 1: Comparison of this compound with alternative anti-inflammatory agents.

Experimental Protocols

To experimentally validate the hypothesized mechanism of this compound, the following key assays would be essential.

In Vitro COX Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The compound is pre-incubated with the enzyme at various concentrations.

  • Arachidonic acid is added as the substrate.

  • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are calculated from the dose-response curves.

dotdot digraph "COX_Inhibition_Assay" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Compound" [label="this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Enzyme" [label="Recombinant\nCOX-1 or COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation" [shape=ellipse, fillcolor="#FFFFFF"]; "ELISA" [label="PGE2 Measurement\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IC50" [label="IC50 Calculation", shape=ellipse, fillcolor="#FFFFFF"];

"Compound" -> "Incubation"; "Enzyme" -> "Incubation"; "Substrate" -> "Incubation"; "Incubation" -> "ELISA"; "ELISA" -> "IC50"; }

A Head-to-Head Comparison of Analytical Techniques for 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an objective, data-driven comparison of three common analytical techniques for the analysis of 2-(4-Methylpyridin-2-YL)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

The choice of analytical technique for this compound depends largely on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV is a robust and widely accessible technique suitable for routine purity assessments and quantification at moderate concentrations. It offers good precision and linearity but may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.

  • GC-MS , while requiring a derivatization step to handle the non-volatile nature of the analyte, provides excellent separation efficiency and structural information, making it a strong candidate for impurity identification.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity quantification, especially in complex biological matrices.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters for each analytical technique, based on experimental data from closely related pyridylacetic acid compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL5.0 ng/mL[1]
Linearity Range 0.15 - 100 µg/mL0.03 - 50 µg/mL5.0 - 1500 ng/mL[1]
Precision (%RSD) < 2%< 5%< 10%[1]
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and cost-effective technique for the analysis of this compound. The inherent UV chromophore in the pyridine ring allows for direct detection without derivatization.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: A mixed-mode column such as Primesep 200 (4.6 x 250 mm, 5 µm) is effective for separating pyridylacetic acid isomers.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a formic acid buffer. For example, a gradient of 5% to 50% acetonitrile over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV absorbance at 270 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition to a concentration within the linear range of the method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (Primesep 200 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Workflow for HPLC-UV Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is essential for GC-MS analysis. Esterification of the carboxylic acid group, for instance, by methylation or silylation, increases the analyte's volatility and thermal stability.

Experimental Protocol:
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Silylation (BSTFA) Sample->Derivatization Injection Injection (1 µL) Derivatization->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Chromatogram Chromatogram Generation MassAnalysis->Chromatogram LibrarySearch Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Workflow for GC-MS Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies or the detection of trace-level impurities in complex matrices, LC-MS/MS is the method of choice. The following protocol is adapted from a validated method for the structurally similar 2-pyridylacetic acid.[1]

Experimental Protocol:
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for plasma samples to remove interfering matrix components.

  • LC Conditions:

    • Column: A cyano (CN) column (e.g., ACE CN, 5 µm, 50 x 4.6 mm).[1]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile/methanol (90:10 v/v) and an aqueous buffer (e.g., 0.5 mM ammonium trifluoroacetate with 0.7% formic acid).[1]

    • Flow Rate: 0.8 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound (MW: 151.16), a plausible transition would be m/z 152.1 -> 106.1 (corresponding to the protonated molecule and loss of formic acid).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution Injection Injection Elution->Injection Separation LC Separation (CN Column) Injection->Separation Ionization ESI+ Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Selection (Q3) Fragmentation->MS2 MRM_Integration MRM Peak Integration MS2->MRM_Integration Quantification Quantification MRM_Integration->Quantification

Workflow for LC-MS/MS Analysis.

Conclusion

The selection of an appropriate analytical technique for this compound is a critical decision that should be guided by the specific analytical goals. For routine quality control and assays where high concentrations are expected, HPLC-UV offers a reliable and economical solution. When identification of unknown impurities or analysis of volatile components is necessary, GC-MS with derivatization is a powerful tool. For demanding applications requiring ultra-low detection limits and high selectivity, particularly in biological matrices, LC-MS/MS is the unequivocal choice, providing unparalleled performance. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable, and fit-for-purpose analytical data.

References

Confirming the Purity of Synthesized 2-(4-Methylpyridin-2-YL)acetic Acid: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of standard analytical methods for confirming the purity of synthesized 2-(4-Methylpyridin-2-YL)acetic acid against a certified reference standard, complete with detailed experimental protocols and comparative data.

The primary methods for assessing the purity of pyridine derivatives and similar organic compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These techniques, when used orthogonally, provide a comprehensive profile of the synthesized compound, confirming its identity, quantifying its purity, and identifying any potential impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to compare a newly synthesized batch of this compound with a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating and quantifying components within a mixture, making it ideal for purity assessment.[1] A Reverse-Phase HPLC (RP-HPLC) method is particularly effective for moderately polar compounds like this compound.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Stationary Phase : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : An isocratic mixture of acetonitrile and 0.1% formic acid in water (Gradient: 5-50% acetonitrile).[2]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV at 270 nm.[2]

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Sample Preparation : A stock solution of 1 mg/mL is prepared by dissolving a precisely weighed amount of the synthesized sample and the reference standard, respectively, in the mobile phase. Working solutions of 100 µg/mL are prepared by dilution.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for unambiguous structure elucidation and confirmation. By comparing the spectrum of the synthesized compound to that of a reference standard, one can confirm the identity and detect the presence of proton-containing impurities.

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or DMSO-d₆.[3]

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation : Approximately 5-10 mg of the synthesized sample and the reference standard are dissolved in 0.7 mL of the deuterated solvent in separate NMR tubes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and specific, providing molecular weight information that confirms the identity of the main compound and helps in the structural elucidation of unknown impurities.[4]

  • LC System : As described in the HPLC protocol.

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[4]

  • Ionization Mode : Positive ESI mode.

  • Scan Range : m/z 50-500.

  • Mobile Phase : Methanol:water:acetic acid (20:80:1.5, v/v).[4]

  • Flow Rate : 0.4 mL/min.[4]

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the analysis of a "Synthesized Sample" of this compound compared against a "Certified Reference Standard."

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Certified Reference Standard7.4599.95≥ 99.9%
Synthesized Sample7.4699.6899.68%
Impurity 15.210.21-
Impurity 28.930.11-

Table 2: ¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)Comments
Pyridine-H6~8.4~8.4Match
Pyridine-H5~7.1~7.1Match
Pyridine-H3~7.0~7.0Match
CH₂ (acetic acid)~3.8~3.8Match
CH₃ (methyl)~2.4~2.4Match
COOH~11.0 (broad s)~11.0 (broad s)Match

Table 3: LC-MS Molecular Ion Peak Confirmation

Sample IDExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Comments
Certified Reference Standard152.07152.08Match
Synthesized Sample152.07152.09Match

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming compound purity and the relationship between the analytical techniques employed.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing (Orthogonal Methods) cluster_data Data Evaluation cluster_decision Conclusion Prep_Synth Synthesized Sample (Batch No. XYZ) HPLC HPLC Purity (Assay vs. Impurities) Prep_Synth->HPLC NMR ¹H NMR (Structure Confirmation) Prep_Synth->NMR LCMS LC-MS (Identity & Mol. Weight) Prep_Synth->LCMS Prep_Ref Reference Standard (Certified) Prep_Ref->HPLC Prep_Ref->NMR Prep_Ref->LCMS Compare Compare Synthesized Data vs. Reference Standard Data HPLC->Compare NMR->Compare LCMS->Compare Pass Purity Confirmed (Meets Specification) Compare->Pass Data Match & Purity > 99.5% Fail Out of Specification (Further Investigation) Compare->Fail Discrepancy or Purity < 99.5%

Caption: Workflow for Purity Confirmation of Synthesized Compound.

Analytical_Relationship cluster_properties cluster_techniques Compound This compound Structure Chemical Structure Purity Purity / Impurity Profile MolWeight Molecular Weight NMR ¹H NMR Structure->NMR Confirms HPLC HPLC-UV Purity->HPLC Quantifies LCMS LC-MS MolWeight->LCMS Determines HPLC->LCMS Often Coupled

Caption: Relationship between Chemical Properties and Analytical Techniques.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylpyridin-2-YL)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(4-Methylpyridin-2-YL)acetic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is an irritant and requires careful handling.

Immediate Safety and Handling Precautions
  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or when dealing with dust or aerosols, a suitable respirator should be used.[4]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills (<1 L):

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.[4]

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[1][5]

  • Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4]

Large Spills (>1 L):

  • Evacuate Immediately: Evacuate the area and alert others.

  • Emergency Services: Contact your institution's environmental health and safety (EH&S) department or emergency services for assistance.[4]

Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Place all waste, including the chemical itself, any contaminated absorbent materials, and disposable PPE, into a clearly labeled, sealed, and compatible hazardous waste container.[1]

    • The container should be stored in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any other relevant hazard information.

  • Arrange for Pickup:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][5][6]

Quantitative Data Summary

For related compounds like acetic acid, the following data is available and provides context for handling and safety:

PropertyValueSource
Acute Oral Toxicity (LD50) 3310 mg/kg (Rat)--INVALID-LINK--[7]
Acute Dermal Toxicity (LD50) 1060 mg/kg (Rabbit)--INVALID-LINK--[7]
Flash Point 39°C (102.2°F) - Closed Cup--INVALID-LINK--[7]
Flammability Limits Lower: 4%, Upper: 19.9%--INVALID-LINK--[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_actions Actions cluster_final Final Disposal start Have this compound waste? is_spill Is it a spill? start->is_spill is_large_spill Is spill > 1 L? is_spill->is_large_spill Yes routine_disposal Place in a labeled hazardous waste container. is_spill->routine_disposal No small_spill Absorb with inert material. Collect in a sealed container. is_large_spill->small_spill No large_spill Evacuate area. Contact EH&S/Emergency Services. is_large_spill->large_spill Yes final_disposal Arrange for pickup by a licensed waste contractor. small_spill->final_disposal large_spill->final_disposal routine_disposal->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(4-Methylpyridin-2-YL)acetic acid (CAS No. 149605-62-9). The following protocols are based on the available GHS hazard information for this specific compound and safety data for analogous pyridine carboxylic acids and derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data, this compound should be handled as a compound that may cause eye, skin, and respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to the following PPE guidelines is mandatory to minimize risk.

Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification Examples
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][3]ANSI Z87.1-compliant
Skin Protection Chemical-resistant gloves. A standard lab coat must be worn and fully buttoned.[2][4]Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[4][5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) if handling fine powders or generating dust.[2]Use in a well-ventilated area or under a chemical fume hood is the primary engineering control.[2][4]

Glove Compatibility Data for Pyridine (Analogous Compound)

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Butyl Rubber > 480ExcellentRecommended for prolonged handling
Nitrile Rubber 10 - 30 (conflicting data suggests <1)[5][6]Poor/Not RecommendedNot recommended for prolonged contact; suitable for splash protection only

Note: Data is for Pyridine. It is crucial to consult the manufacturer's specific glove compatibility charts.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential. The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data (Compound and Analogs) prep2 Ensure Emergency Equipment is Accessible (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) prep3->handle1 handle2 Avoid Inhalation of Dust and Direct Contact handle1->handle2 handle3 Weigh and Handle with Care Using Non-Sparking Tools handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Remove and Dispose of Contaminated PPE Properly post1->post2 post4 Dispose of Chemical Waste in Labeled, Sealed Containers post1->post4 post3 Wash Hands Thoroughly post2->post3

Caption: Safe handling workflow for this compound.

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Logical workflow for handling a chemical spill.

First Aid Measures

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan Proper disposal is crucial to prevent environmental contamination.

  • Unused Chemical: Dispose of as hazardous waste through a licensed disposal company.[8][9] Rotary kiln incineration is a common method for pyridine-based waste.[9] Do not dispose of down the drain.

  • Contaminated Labware: Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of glassware in a designated container.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Ensure waste containers are properly labeled with the chemical name and associated hazards.

Experimental Protocol: Decontamination of Surfaces

This protocol details the steps for decontaminating a laboratory surface after incidental contact with this compound.

Objective: To effectively neutralize and remove chemical residue from a standard laboratory workbench.

Materials:

  • Decontamination solution (e.g., 70% ethanol)

  • Absorbent pads

  • Two clean washcloths

  • Appropriate PPE (butyl rubber gloves, safety goggles, lab coat)

  • Hazardous waste disposal bags

Procedure:

  • Preparation: Ensure the affected area is clear of all equipment and materials. Confirm that you are wearing the appropriate PPE.

  • Initial Absorption: Gently place absorbent pads over the contaminated area to soak up any visible residue without wiping, to avoid spreading the contaminant.

  • First Decontamination Wash: Moisten a clean washcloth with the decontamination solution. Wipe the surface in a single direction, starting from the outer edge of the contaminated area and moving inward. Do not scrub back and forth.

  • Collection: Place the used washcloth and absorbent pads into a labeled hazardous waste bag.

  • Second Decontamination Wash: Using a new, clean washcloth moistened with fresh decontamination solution, repeat the wiping process to ensure all residue is removed.

  • Final Rinse: Lightly spray the area with deionized water and wipe dry with a clean, dry cloth.

  • Disposal: Place all used cleaning materials into the hazardous waste bag, seal it, and dispose of it according to your institution's EHS guidelines.

  • Post-Decontamination: Remove PPE and wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.